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  • Product: 2H-1-Benzopyran-5-ol
  • CAS: 770729-34-5

Core Science & Biosynthesis

Foundational

Structural Dynamics and Analytical Characterization of the 2H-1-Benzopyran-5-ol Scaffold in Drug Discovery

As a Senior Application Scientist, I approach molecular scaffolds not merely as static chemical drawings, but as dynamic, three-dimensional entities that dictate biological outcomes. The 2H-1-benzopyran-5-ol core—and its...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach molecular scaffolds not merely as static chemical drawings, but as dynamic, three-dimensional entities that dictate biological outcomes. The 2H-1-benzopyran-5-ol core—and its saturated analog, 3,4-dihydro-2H-1-benzopyran-5-ol (Chroman-5-ol)—represents a highly privileged pharmacophore in medicinal chemistry. This structural motif forms the backbone of numerous biologically active compounds, including flavonoids, tocopherols (Vitamin E analogs), and cannabinoid receptor modulators.

This technical whitepaper deconstructs the physicochemical properties, structure-activity relationships (SAR), and self-validating analytical workflows required to isolate and characterize this critical molecular scaffold.

Physicochemical Profiling and Pharmacophore Architecture

The 2H-1-benzopyran-5-ol structure consists of a benzene ring fused to a pyran ring, with a critical hydroxyl (-OH) group positioned at C5 on the aromatic ring. This specific geometry is not accidental; it is the fundamental driver of the molecule's bioactivity.

Causality in Molecular Design

The pyran ring provides a lipophilic vector that allows the molecule to readily penetrate lipid bilayers. Conversely, the 5-hydroxyl group serves as a highly specific, sterically shielded hydrogen bond donor and acceptor. Because the 5-OH is located in close spatial proximity to the pyran oxygen (C1) and the C4 position, it creates a unique electrostatic potential map. This geometry is responsible for anchoring the molecule within target receptor pockets, mimicking endogenous ligand interactions.

Quantitative Property Summary

To understand the baseline behavior of this scaffold, we must analyze its core quantitative metrics. The table below compares the foundational saturated core (Chroman-5-ol) with a more complex, naturally occurring flavonoid derivative.

Property3,4-Dihydro-2H-1-benzopyran-5-ol (Core)Substituted 2H-1-Benzopyran-5-ol (Flavonoid)
CAS Number 13849-32-6770729-34-5
Molecular Formula C9H10O2C17H18O4
Molecular Weight 150.17 g/mol 286.3 g/mol
Topological Polar Surface Area (TPSA) 29.5 Ų~65.0 Ų (Estimated)
Lipophilicity (XLogP3) 1.9> 3.0
Optimal Solvents Methanol, EthanolDichloromethane, Chloroform, DMSO

Data sourced from authoritative chemical databases and commercial isolation records .

Structure-Activity Relationship (SAR) Mapping

The following diagram illustrates the functional roles of each structural domain within the 2H-1-benzopyran-5-ol scaffold when interacting with a biological target.

SAR_Map Core 2H-1-Benzopyran-5-ol Scaffold OH_Group 5-Hydroxyl Group (H-Bond Donor/Acceptor) Core->OH_Group Pyran_Ring 2H-Pyran Ring (Lipophilic Core) Core->Pyran_Ring Benzene_Ring Aromatic Ring (Pi-Pi Stacking) Core->Benzene_Ring Receptor Target Receptor Binding Pocket OH_Group->Receptor Anchoring Pyran_Ring->Receptor Hydrophobic Interaction Benzene_Ring->Receptor Aromatic Interaction

Pharmacophore mapping and SAR of the 2H-1-Benzopyran-5-ol scaffold.

Self-Validating Analytical Protocols for Characterization

In drug development, an experimental protocol is only as reliable as its internal controls. The following methodology for the extraction and structural validation of 2H-1-benzopyran-5-ol derivatives is designed as a self-validating system . Every step contains an intrinsic check to ensure data integrity.

Phase 1: Matrix Extraction and Recovery Validation
  • Sample Preparation : Homogenize 50 mg of the biological or synthetic matrix in 1 mL of LC-MS grade water.

  • Internal Standard Spiking (The Validation Key) : Spike the homogenate with 10 µL of a 1 µg/mL stable isotope-labeled internal standard (SIL-IS), such as a deuterated chromanol derivative.

    • Causality: The SIL-IS behaves identically to the target analyte during extraction and ionization.

    • Self-Validation: By calculating the recovery of the SIL-IS at the end of the workflow, the system automatically flags any matrix-induced ion suppression or physical extraction losses. If SIL-IS recovery deviates from 100%, the run is flagged, ensuring absolute quantitative trustworthiness.

  • Solvent Partitioning : Add 2 mL of Dichloromethane (DCM). Vortex for 5 minutes and centrifuge at 10,000 x g for 10 minutes.

    • Causality: DCM (polarity index 3.1) is specifically chosen because it perfectly matches the intermediate lipophilicity (XLogP3 ~1.9) of the benzopyran core. This efficiently partitions the target into the organic phase while precipitating highly polar proteins and salts into the aqueous layer .

  • Concentration : Extract the lower organic layer and evaporate to dryness under a gentle stream of nitrogen at room temperature to prevent thermal degradation of the pyran ring.

Phase 2: Orthogonal Characterization (LC-HRMS & NMR)
  • LC-HRMS Analysis : Reconstitute the residue in 100 µL of Methanol. Inject 5 µL onto a C18 reversed-phase column. Use a mobile phase gradient of Water/Acetonitrile with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, maximizing ionization efficiency in positive Electrospray Ionization (ESI+) mode.

    • Self-Validation: The mass spectrometer must detect the exact mass of the [M+H]+ ion within a <5 ppm error margin. The presence of the SIL-IS peak at the exact expected retention time validates the chromatographic stability of the entire run.

  • NMR Spectroscopy : Dissolve a parallel purified aliquot in CDCl3 (Deuterated Chloroform). Acquire 1H and 13C NMR spectra.

    • Causality: CDCl3 is selected because it lacks exchangeable protons, ensuring the critical 5-OH proton signal remains visible (typically appearing as a broad singlet around 4.5 - 5.5 ppm, depending on local hydrogen bonding).

    • Self-Validation: The integration of the 1H spectrum must mathematically reconcile with the carbon skeleton observed in the 13C spectrum. This provides a closed-loop, orthogonal confirmation of the molecular structure that cross-verifies the LC-HRMS data.

Analytical_Workflow Prep Sample Preparation (DCM Extraction + IS Spike) LCMS LC-HRMS Analysis (Mass & Purity Confirmation) Prep->LCMS Aliquot 1 NMR 1H & 13C NMR (Structural Elucidation) Prep->NMR Aliquot 2 Validation Data Synthesis & Self-Validation LCMS->Validation Orthogonal Match NMR->Validation Orthogonal Match

Self-validating analytical workflow for 2H-1-Benzopyran-5-ol characterization.

Conclusion

The 2H-1-benzopyran-5-ol scaffold is a masterclass in molecular efficiency. By combining a lipophilic pyran core with a strategically placed, hydrogen-bonding 5-hydroxyl group, it offers researchers a versatile template for drug discovery. However, unlocking its potential requires rigid, self-validating analytical workflows. By employing orthogonal characterization techniques (LC-HRMS and NMR) and utilizing polarity-matched extraction solvents like DCM, scientists can ensure the structural and quantitative integrity of their benzopyran derivatives, accelerating the path from discovery to clinical application.

References

  • PubChem . "3,4-Dihydro-2H-1-benzopyran-5-ol | C9H10O2 | CID 11367087". National Center for Biotechnology Information.[Link]

  • BioCrick . "2H-1-Benzopyran-5-ol | CAS:770729-34-5 | Flavonoids". BioCrick High-Purity Natural Products. [Link]

Exploratory

Introduction: The Significance of the 2H-1-Benzopyran Scaffold

An In-depth Technical Guide to the Synthesis of 2H-1-Benzopyran-5-ol The 2H-1-benzopyran, or chroman, framework is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2H-1-Benzopyran-5-ol

The 2H-1-benzopyran, or chroman, framework is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules with profound biological activity.[1][2][3] The 5-hydroxy substituted variant, 2H-1-Benzopyran-5-ol, and its derivatives are of particular interest to researchers in medicinal chemistry and drug development. This structural motif is present in a wide array of pharmacologically active compounds, including anti-inflammatory agents, anticancer molecules, and neurologically active compounds like cannabinoids.[4] The most prominent natural examples include members of the Vitamin E family (tocopherols and tocotrienols), which are vital lipid-soluble antioxidants.[1]

Given its therapeutic potential, the development of efficient and stereoselective synthetic routes to access the 2H-1-Benzopyran-5-ol core is a critical endeavor. This guide provides an in-depth review of the primary synthetic strategies, delving into the mechanistic underpinnings of each approach, explaining the rationale behind experimental choices, and providing detailed protocols for key transformations. Our focus is on equipping researchers, scientists, and drug development professionals with a comprehensive understanding of the available methodologies to construct this valuable molecular architecture.

Core Synthetic Strategies: A Retrosynthetic Overview

The synthesis of the 2H-1-Benzopyran-5-ol scaffold can be broadly categorized into several key strategies. A retrosynthetic analysis reveals the most common bond disconnections, which form the basis for the forward-synthesis approaches discussed in this guide.

G cluster_0 Key Disconnections cluster_1 Precursors for Cyclization cluster_2 Precursors for Reduction Target 2H-1-Benzopyran-5-ol A C-O and C-C Bond Formation (Cyclization Strategies) Target->A Strategy 1 & 3 B Reduction of Carbonyl/Alkene (Precursor Modification) Target->B Strategy 2 Phenol Phenolic Precursors (e.g., Resorcinol, Hydroquinone) A->Phenol Allyl Allylic Alcohols, α,β-Unsaturated Aldehydes A->Allyl Chromanone Chroman-4-one B->Chromanone Coumarin 5-Hydroxycoumarin B->Coumarin G Start 2'-Hydroxy- acetophenone + Aldehyde MW Microwave Irradiation (160-170 °C) Diisopropylamine (Base) Start->MW Product Substituted Chroman-4-one MW->Product Purify Aqueous Workup & Flash Chromatography Product->Purify

Caption: Workflow for the synthesis of chroman-4-one precursors.

Experimental Protocol: Microwave-Assisted Synthesis of a Substituted Chroman-4-one [5][6]

  • Reaction Setup: In a microwave reaction vessel, prepare a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol.

  • Reagent Addition: Add the corresponding aldehyde (1.1 equivalents) followed by diisopropylamine (DIPA) (1.1 equivalents) to the solution.

  • Microwave Irradiation: Seal the vessel and heat the mixture using microwave irradiation to 160–170 °C for 1 hour. The use of microwave heating significantly accelerates the reaction compared to conventional heating.

  • Workup: After cooling, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired chroman-4-one.

B. Reduction to the Chroman-5-ol

The reduction of the C4-ketone is a straightforward and high-yielding transformation, typically achieved using standard reducing agents like sodium borohydride (NaBH₄). [5] Experimental Protocol: Reduction of a Chroman-4-one to a Chroman-4-ol [5]

  • Dissolution: Dissolve the substituted chroman-4-one in methanol (MeOH).

  • Cooling: Cool the solution in an ice bath to control the reaction exotherm.

  • Reduction: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The hydride attacks the carbonyl carbon, leading to the formation of the secondary alcohol.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water to destroy any excess NaBH₄.

  • Extraction: Extract the product with dichloromethane. Wash the combined organic layers with water and brine.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chromanol, which can be further purified by chromatography if necessary.

From 5-Hydroxycoumarin Precursors

Coumarins (2H-1-benzopyran-2-ones) can also serve as precursors. This route requires the reduction of both the α,β-unsaturated double bond within the pyrone ring and the lactone carbonyl. Catalytic hydrogenation is a powerful method for this transformation.

A. Synthesis of the 5-Hydroxycoumarin Precursor

The Pechmann condensation is a classic and effective method for synthesizing coumarins. For a 5-hydroxycoumarin, this typically involves the acid-catalyzed reaction of 1,3,5-trihydroxybenzene (phloroglucinol) or a related resorcinol derivative with a β-ketoester. [7][8] B. Catalytic Hydrogenation to the Chromanol

The hydrogenation of the coumarin system can be complex. The reaction must be carefully controlled to achieve the desired chromanol without over-reduction of the aromatic ring. Palladium-based catalysts are commonly employed. [9]The reaction proceeds by first reducing the C=C bond to give a dihydrocoumarin, which can then undergo further reduction or hydrogenolysis of the lactone.

Experimental Protocol: Catalytic Hydrogenation of a Coumarin Derivative [9]

  • Reactor Setup: In a high-pressure reactor vessel, add the 5-hydroxycoumarin derivative and the catalyst (e.g., 5% Pd/C).

  • Solvent: Add a suitable solvent, such as tetrahydrofuran (THF) or ethanol.

  • Inerting: Seal the vessel and purge several times with an inert gas (e.g., argon) before pressurizing with hydrogen (H₂).

  • Reaction: Heat the mixture to the desired temperature (e.g., 75 °C) under H₂ pressure (e.g., 27 bar) and stir vigorously.

  • Monitoring and Workup: Monitor the reaction by taking aliquots for analysis (e.g., by HPLC or GC-MS). Once complete, cool the reactor, vent the hydrogen, and filter the reaction mixture through celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product for further purification.

CatalystSubstrateConditionsKey ProductSelectivity (%)Conversion (%)Reference
5% Pd/C4-Hydroxycoumarin27 bar H₂, 348 K, THF4-Hydroxydihydrocoumarin~90%>95%[9]
2% Pd/SiO₂4-Hydroxycoumarin27 bar H₂, 348 K, THFDihydrocoumarin71%87%[9]

Table 1: Representative data for the catalytic hydrogenation of coumarin systems. Note: Data is for 4-hydroxycoumarin, a related system, illustrating the feasibility and selectivity of the reduction.

Strategy 2: Synthesis via Catalytic Condensation and Cyclization

This strategy builds the chroman ring by forming key C-C and C-O bonds, often in a single step or a tandem sequence, from acyclic precursors.

Acid-Catalyzed Condensation of Hydroquinones and Allylic Alcohols

A powerful method for synthesizing chromanols, particularly those related to Vitamin E, is the acid-catalyzed condensation of a hydroquinone with an allylic alcohol. [10]This biomimetic approach mimics the enzymatic cyclization step in tocopherol biosynthesis. [11] Mechanism: The reaction is initiated by the protonation of the allylic alcohol, which then acts as an electrophile in a Friedel-Crafts-type alkylation of the electron-rich hydroquinone ring. This is followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the carbocation or a related intermediate, forming the pyran ring. Heterogeneous catalysts like aluminosilicates are highly effective for this transformation. [10]

G cluster_0 Reaction Pathway Start Hydroquinone + Isoprenoid Allylic Alcohol Catalyst Aluminosilicate Catalyst (e.g., Tseokar-10) Heptane, Reflux Start->Catalyst Intermediate Prenylated Hydroquinone (Intermediate) Catalyst->Intermediate Alkylation Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2H-1-Benzopyran-5-ol Derivative (e.g., α-Tocopherol) Cyclization->Product

Caption: Mechanism of acid-catalyzed condensation for chromanol synthesis.

Experimental Protocol: Aluminosilicate-Catalyzed Synthesis of a Chromanol [10]

  • Reaction Setup: To a solution of the hydroquinone (e.g., 2,3,5-trimethylhydroquinone) in a non-polar solvent like heptane, add the allylic isoprenoid alcohol.

  • Catalyst Addition: Add the aluminosilicate catalyst (e.g., Tseokar-10).

  • Reaction: Heat the mixture to reflux and stir. The heterogeneous nature of the catalyst simplifies workup.

  • Monitoring: Monitor the reaction by TLC or GC until the starting materials are consumed.

  • Workup: Cool the reaction mixture and filter to remove the catalyst. Wash the catalyst with a suitable solvent (e.g., ethyl acetate).

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the target chromanol.

Strategy 3: Asymmetric Synthesis of Chiral Chromanols

For many pharmaceutical applications, controlling the stereochemistry of the chromanol is essential. The C2 position is often a chiral center, and different enantiomers can exhibit vastly different biological activities.

Asymmetric Transfer Hydrogenation (ATH) of Chroman-4-ones

Asymmetric transfer hydrogenation is a highly efficient method for the enantioselective reduction of prochiral ketones. It utilizes a chiral catalyst, typically a Ruthenium complex with a chiral diamine ligand, and a simple hydrogen source like a formic acid/triethylamine mixture. [12][13] Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation [12]

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, prepare the catalyst solution by dissolving the chiral Ru-complex (e.g., [RuCl((S,S)-TsDPEN)(p-cymene)]) in the appropriate solvent (e.g., dichloromethane).

  • Hydrogen Source: Add the hydrogen donor, typically a 5:2 molar ratio mixture of formic acid and triethylamine.

  • Substrate Addition: Add the substituted chroman-4-one to the mixture.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for the required time (e.g., 18 hours).

  • Workup: Upon completion, quench the reaction and perform an aqueous workup, washing with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography to yield the enantioenriched chromanol.

Enzymatic Kinetic Resolution

Kinetic resolution is an alternative strategy that starts with a racemic mixture of the chromanol. An enzyme, typically a lipase, is used to selectively acylate one of the enantiomers, leaving the other unreacted. The acylated and unreacted enantiomers can then be easily separated.

G cluster_0 Separated Products Racemate Racemic (±)-Chroman-5-ol Enzyme Lipase (e.g., Novozym 435) + Acyl Donor (Vinyl Acetate) Racemate->Enzyme R_Alcohol (R)-Chroman-5-ol (Unreacted) Enzyme->R_Alcohol Slow reaction S_Ester (S)-Chroman-5-yl Acetate (Acylated) Enzyme->S_Ester Fast reaction

Caption: Workflow for enzymatic kinetic resolution of a racemic chromanol.

Experimental Protocol: Lipase-Catalyzed Resolution of a Racemic Chromanol [12]

  • Reaction Setup: Dissolve the racemic chromanol in a suitable organic solvent (e.g., toluene).

  • Reagent Addition: Add the acyl donor, typically vinyl acetate (2 equivalents), which acts as an irreversible acylating agent.

  • Enzyme Addition: Add the lipase enzyme (e.g., Novozym 435, an immobilized Candida antarctica lipase B).

  • Reaction: Stir the reaction mixture at a mild temperature (e.g., 40 °C) for 24-48 hours.

  • Workup: After the reaction reaches approximately 50% conversion, filter off the immobilized enzyme.

  • Separation: Concentrate the filtrate and separate the unreacted alcohol from the acylated product using column chromatography.

MethodCatalyst / EnzymeKey ReagentYield (%)e.e. (%)Reference
Asymmetric Transfer Hydrogenation[RuCl((S,S)-TsDPEN)(p-cymene)]HCOOH/NEt₃9199 (R)[12][13]
Lipase-Catalyzed ResolutionNovozym 435Vinyl Acetate>45*>99 (R)[12]
Ketoreductase (KRED)KREDIsopropanol95>99 (R)[12]

Table 2: Comparison of asymmetric synthesis methods for (R)-5,7-Difluorochroman-4-ol, a structurally related chromanol. Yield is for the resolved alcohol, with a theoretical maximum of 50%.

Conclusion and Future Outlook

The synthesis of 2H-1-Benzopyran-5-ol and its derivatives is a well-explored field with a rich diversity of reliable methods. The choice of a specific synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and the stereochemical requirements of the final product.

The reduction of chroman-4-ones remains a highly flexible and robust strategy, particularly when coupled with powerful asymmetric methods like transfer hydrogenation or enzymatic resolution, which can provide access to enantiomerically pure materials essential for pharmaceutical development. For biomimetic syntheses, particularly for analogs of natural products like Vitamin E, the direct acid-catalyzed condensation of phenolic precursors with allylic side chains offers an elegant and efficient pathway.

Future research will undoubtedly focus on the development of even more efficient, sustainable, and atom-economical methodologies. The exploration of novel catalytic systems, including photoredox and electro-organic catalysis, may unlock new pathways for C-O and C-C bond formation. Furthermore, the continued development of biocatalysis will provide greener and more selective alternatives to traditional chemical methods, pushing the boundaries of what is possible in the synthesis of this vital class of heterocyclic compounds.

References

  • Mocan, A., et al. (2022). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. RSC Chemical Biology. Available at: [Link]

  • Timokhin, O. S., et al. (2018). Synthesis of Enantioenriched 2‐((Hetera)Cyclo) Alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution. ChemistrySelect. Available at: [Link]

  • Netscher, T., et al. (2008). Diastereoselective Synthesis of α-Tocopherol: A New Concept for the Formation of Chromanols. Organic Letters. Available at: [Link]

  • Shavgulidze, N. N., et al. (2005). Synthesis of α-tocopherol (vitamin E), vitamin K1-chromanol, and their analogs in the presence of aluminosilicate catalysts. ARKIVOC. Available at: [Link]

  • Lee, T., & Gong, Y.-D. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules. Available at: [Link]

  • Lee, T., & Gong, Y.-D. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. ResearchGate. Available at: [Link]

  • Mellin, C., et al. (2000). Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, J., et al. (2017). Novel method for preparing chromanol derivative. Google Patents.
  • Gill, N.S., et al. (2012). The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. Asian Journal of Chemistry. Available at: [Link]

  • Gotor, V., et al. (2001). Synthesis of various 2H-benzopyran compounds and their kinetic resolution by asymmetric hydrolysis of their racemic acetates. Tetrahedron: Asymmetry. Available at: [Link]

  • Kumar, A., et al. (2020). A simple and efficient synthesis of substituted 2H-1-benzopyran-2-ones using natural acids and their bio evaluation. Arabian Journal of Chemistry. Available at: [Link]

  • Singh, S., et al. (2021). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. Available at: [Link]

  • Gurbuz, E. I., & Dumesic, J. A. (2016). Selective Hydrogenation of Unsaturated Carbon–Carbon Bonds in Aromatic-Containing Platform Molecules. ACS Catalysis. Available at: [Link]

  • Kumar, R., & Van der Eycken, E. V. (2015). Catalytic Synthesis of 2H-Chromenes. Chemical Reviews. Available at: [Link]

  • Hasa, D., et al. (2017). Synthesis of Some Novel Derivatives of Substituted 2H--[1] Benzopyran-2-Ones and Their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Chromane synthesis. Available at: [Link]

  • Kumar, R., & Van der Eycken, E. V. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Publications. Available at: [Link]

  • Sadowski, R., & Szostak, M. (2022). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. MDPI. Available at: [Link]

  • Lavrinenko, O., et al. (2021). New 5-Hydroxycoumarin-Based Tyrosyl-DNA Phosphodiesterase I Inhibitors Sensitize Tumor Cell Line to Topotecan. Molecules. Available at: [Link]

  • Fadda, A. A., et al. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Heterocyclic Chemistry. Available at: [Link]

Sources

Foundational

Predictive Pharmacology of the 2H-1-Benzopyran-5-ol Scaffold: An In Silico Modeling Guide

Executive Summary The 2H-1-Benzopyran-5-ol scaffold is a privileged, naturally occurring chemotype foundational to the structure of minor phytocannabinoids (such as cannabichromene), stilbenoids, and synthetic antiplasmo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-1-Benzopyran-5-ol scaffold is a privileged, naturally occurring chemotype foundational to the structure of minor phytocannabinoids (such as cannabichromene), stilbenoids, and synthetic antiplasmodial agents[1][2]. In modern computational drug discovery, understanding the polypharmacological nature of this scaffold is critical. It has demonstrated significant modulatory effects across diverse targets, including Aromatase (CYP19A1), Estrogen Receptor alpha (ERα), Androgen Receptor (AR), and Transient Receptor Potential Ankyrin 1 (TRPA1) channels[1][3].

This technical guide outlines the structural biology of the scaffold and details a self-validating in silico methodology for predicting its target interactions.

Structural Biology & Pharmacophore Profiling

The pharmacological versatility of the 2H-1-Benzopyran-5-ol core stems from its unique electronic and steric properties.

  • Hydrophobic Core: The rigid chromene (benzopyran) ring system provides a lipophilic surface area that perfectly complements deep, hydrophobic binding pockets, such as those lined by Phe404 and Trp383 in ERα and Aromatase[3].

  • Hydrogen Bonding Hub: The hydroxyl group at the C5 position (-OH) acts as a critical hydrogen bond donor and acceptor. In silico modeling reveals that this 5-OH group forms essential hydrogen bonds with catalytic residues—most notably Asp309 in aromatase, a residue fundamentally required for the aromatization of androgens into estrogens[3].

In Silico Workflow & Experimental Protocols

To accurately predict the binding free energies and mechanistic behavior of 2H-1-Benzopyran-5-ol derivatives, a rigorous, self-validating computational pipeline must be employed.

Protocol 1: Ligand and Protein Preparation

Causality: Molecular docking is highly sensitive to protonation states. Preparing the system at a physiological pH (7.4) ensures that the 5-OH group of the benzopyran scaffold and the histidine residues within the target's binding pocket are accurately protonated, preventing massive deviations in predicted binding free energy.

  • Target Retrieval & Cleanup: Download high-resolution crystal structures (e.g., Aromatase, ERα) from the Protein Data Bank. Remove crystallographic waters beyond 3 Å of the active site.

  • State Optimization: Utilize a Protein Preparation Wizard (e.g., PROPKA) to assign correct bond orders, add missing hydrogen atoms, and optimize the hydrogen-bond network at pH 7.4.

  • Ligand Minimization: Generate 3D conformers of the 2H-1-Benzopyran-5-ol ligands using the OPLS4 force field. This specific force field is chosen for its superior parameterization of heterocyclic rings and phenolic hydroxyls.

Protocol 2: Self-Validating High-Throughput Molecular Docking

Causality: Blind docking often yields false positives due to grid inaccuracies. By enforcing a self-validation step (re-docking the native ligand), we establish the trustworthiness of the grid before screening the benzopyran derivatives.

  • Grid Generation: Define the receptor grid box. For Aromatase, center the grid on the catalytic heme iron; for ERα, center it on the Ligand-Binding Domain (LBD).

  • Self-Validation (Redocking): Extract the native co-crystallized ligand and re-dock it into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å.

  • Extra Precision (XP) Docking: Dock the prepared 2H-1-Benzopyran-5-ol library using an XP scoring function to penalize steric clashes and reward precise H-bond geometries (e.g., with Asp351 or Asp309)[3].

Protocol 3: Molecular Dynamics (MD) Simulations

Causality: Docking provides only a static snapshot of affinity. MD simulations are required to assess the temporal stability of the ligand-receptor complex and account for induced-fit conformational changes.

  • System Solvation: Embed the docked complex in a TIP3P water box, ensuring a minimum buffer distance of 10 Å from the protein surface. Neutralize the system with Na+/Cl- counter-ions.

  • Production Run: Execute a 100 ns production simulation under NPT ensemble conditions (300 K, 1 atm) using the AMBER or DESMOND engine.

  • Trajectory Analysis: Calculate the MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) binding free energies over the final 20 ns of the trajectory to validate the initial docking scores.

Workflow Step1 Ligand Preparation (OPLS4 / pH 7.4) Step3 Grid Generation & Self-Validation (RMSD < 2Å) Step1->Step3 Step2 Target Preparation (PROPKA Optimization) Step2->Step3 Step4 High-Throughput Molecular Docking Step3->Step4 Step5 MD Simulation & MM/GBSA Analysis Step4->Step5

In silico workflow for evaluating 2H-1-Benzopyran-5-ol target interactions.

Target Interaction Landscapes

The quantitative data derived from in silico and in vitro evaluations of 2H-1-Benzopyran-5-ol derivatives highlights their multi-target potential. Cannabichromene (CBC) and its acidic precursors show notable affinity for breast cancer targets[3], while aminoalkyl-substituted 1-benzopyran-5-ol derivatives exhibit potent antiplasmodial activity[2].

Quantitative Analysis of Scaffold Interactions
Compound / DerivativeTargetBinding Affinity / ActivityKey Residue InteractionsPharmacological Profile
Cannabichromevarinic acid Aromatase (CYP19A1)Docking: -7.6 kcal/molH-bond: Asp309; Hydrophobic: Trp383Weak Aromatase Inhibitor
Cannabichromene (CBC) Estrogen Receptor αDocking: -7.6 kcal/molHydrophobic: Phe404; Close to Asp351ERα Antagonist
Cannabichromene (CBC) TRPA1 ChannelAgonism (In vitro)Cation channel pore modulationTRPA1 Agonist
1-Benzopyran-5-ol (8b) Plasmodium falciparumIC50 = 10 nMN/A (Phenotypic assay)Antiplasmodial Agent

Mechanistic Pathway Visualizations

The polypharmacology of the 2H-1-Benzopyran-5-ol scaffold allows it to modulate multiple downstream signaling pathways simultaneously. By inhibiting aromatase and antagonizing ERα, it suppresses estrogen-driven tumor proliferation[3]. Concurrently, its agonism of TRPA1 channels facilitates calcium influx, playing a role in pain and inflammatory modulation[1].

Pathway Ligand 2H-1-Benzopyran-5-ol Aromatase Aromatase (CYP19A1) Ligand->Aromatase Inhibition ER_alpha Estrogen Receptor α Ligand->ER_alpha Antagonism TRPA1 TRPA1 Channel Ligand->TRPA1 Agonism Estrogen Estrogen Synthesis Aromatase->Estrogen Decreases Proliferation Tumor Proliferation ER_alpha->Proliferation Drives Ca_Influx Calcium Influx TRPA1->Ca_Influx Activates Estrogen->Proliferation Drives

Multi-target signaling pathways modulated by the 2H-1-Benzopyran-5-ol scaffold.

Conclusion

The 2H-1-Benzopyran-5-ol scaffold represents a highly versatile chemotype in drug discovery. Through rigorous, self-validating in silico protocols—combining precise ligand preparation, high-throughput docking, and molecular dynamics—researchers can accurately predict its binding kinetics across diverse targets ranging from nuclear receptors to ion channels.

References

  • Source: nih.gov / mdpi.
  • Source: ncats.
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed synthesis of benzopyran derivatives

Application Note: Palladium-Catalyzed Synthesis of Benzopyran Derivatives Executive Summary Benzopyrans (including chromenes, coumarins, and their fused analogues) are privileged heterocyclic scaffolds ubiquitous in biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Synthesis of Benzopyran Derivatives

Executive Summary

Benzopyrans (including chromenes, coumarins, and their fused analogues) are privileged heterocyclic scaffolds ubiquitous in biologically active natural products and pharmaceuticals[1]. Traditional syntheses often require harsh conditions or multi-step linear sequences. However, palladium-catalyzed methodologies have revolutionized this space by enabling complex cascade reactions—such as tandem carbene migratory insertions and intramolecular dehydrogenative C–H/C–H couplings—in a single pot[2][3]. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for constructing highly substituted benzopyran derivatives.

Mechanistic Principles & Causality

The efficiency of palladium in benzopyran synthesis stems from its ability to rapidly cycle between oxidation states while orchestrating multiple bond-forming events.

  • Tandem Carbene Migratory Insertion (Chromeno[4,3-b]chromenes): This pathway utilizes a Pd(0)/Pd(II) catalytic cycle. The reaction is initiated by the base-mediated decomposition of a salicyl N-tosylhydrazone into a diazo intermediate[2]. Simultaneously, the Pd(0) catalyst undergoes oxidative addition into a vinyl iodide. The resulting Pd(II) species reacts with the diazo compound to generate a highly reactive Pd(II) carbene. Migratory insertion forms the critical C–C bond, positioning the molecule for a subsequent intramolecular nucleophilic attack by the phenolic oxygen, effectively closing the pyran ring and releasing the product via reductive elimination[2].

  • Intramolecular Dehydrogenative C–H/C–H Coupling (6H-Benzo[c]chromenes): Unlike the carbene route, this method relies on a Pd(II) catalyst to activate two adjacent, unactivated aryl C–H bonds on a diaryl ether precursor[3]. The causality behind the success of this reaction lies in the solvent selection: 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP is highly polar and strongly hydrogen-bonding, yet poorly nucleophilic. It stabilizes the electrophilic high-valent Pd(II) intermediates, facilitating C–H cleavage while preventing the premature aggregation of the catalyst into inactive palladium black[3]. Molecular oxygen serves as the terminal oxidant to regenerate the active Pd(II) species.

MechanisticPathway Pd_cat Pd(0) Catalyst Active Species Ox_Add Oxidative Addition (Vinyl Iodide) Pd_cat->Ox_Add Carbene_Gen Pd(II) Carbene Formation (N-tosylhydrazone) Ox_Add->Carbene_Gen Mig_Insert Migratory Insertion (C-C Bond Formation) Carbene_Gen->Mig_Insert Cyclization Intramolecular Cyclization (O-Nucleophile Attack) Mig_Insert->Cyclization Red_Elim Reductive Elimination (Product Release) Cyclization->Red_Elim Red_Elim->Pd_cat Catalyst Regeneration

Catalytic cycle of Pd-catalyzed tandem carbene migratory insertion.

Quantitative Catalyst & Condition Assessment

The choice of catalyst and solvent dictates the success of the cascade cyclization. Table 1 summarizes the optimization data derived from authoritative studies, highlighting the stark differences in yield based on the electronic properties of the catalyst.

Table 1: Optimization of Pd-Catalyzed Benzopyran Syntheses

Target ScaffoldReaction TypeCatalystSolventBase / OxidantYield (%)Ref
Chromeno[4,3-b]chromeneCarbene InsertionPd(PPh₃)₄ (5 mol%)1,4-DioxaneK₂CO₃ (3.5 eq)80% [2]
Chromeno[4,3-b]chromeneCarbene InsertionPd₂(dba)₃ (5 mol%)1,4-DioxaneK₂CO₃ (3.5 eq)46%[2]
Chromeno[4,3-b]chromeneCarbene InsertionPdCl₂(PPh₃)₂ (5 mol%)1,4-DioxaneK₂CO₃ (3.5 eq)<10%[2]
6H-Benzo[c]chromeneC–H/C–H CouplingPd(OAc)₂ (10 mol%)HFIPO₂ (1 atm)85% [3]
6H-Benzo[c]chromeneC–H/C–H CouplingPd(TFA)₂ (10 mol%)HFIPO₂ (1 atm)85% [3]

Validated Experimental Protocols

Protocol A: Synthesis of Chromeno[4,3-b]chromenes via Tandem Carbene Insertion[2]

Objective: Construct the fused chromene skeleton from vinyl iodides and salicyl N-tosylhydrazones.

  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the vinyl iodide (1.0 equiv), salicyl N-tosylhydrazone (1.5 equiv), Pd(PPh₃)₄ (5 mol %), and anhydrous K₂CO₃ (3.5 equiv).

  • Atmosphere Control: Evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Validation Checkpoint: The absence of bubbling upon the subsequent addition of solvent confirms the system is free of reactive atmospheric oxygen, which would otherwise oxidize the phosphine ligands and kill the Pd(0) catalyst.

  • Reaction Execution: Inject anhydrous 1,4-dioxane via syringe. Seal the tube and transfer it to a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours.

    • Validation Checkpoint: The suspension will transition from a pale yellow to a deep orange/brown, indicating the successful in situ generation of the diazo compound and active Pd-carbene species.

  • Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).

Protocol B: Synthesis of 6H-Benzo[c]chromenes via Dehydrogenative Coupling[3]

Objective: Intramolecular cyclization of diaryl ethers via dual C–H activation.

  • Reagent Preparation: To a reaction vial, add the diaryl ether precursor (1.0 equiv) and Pd(OAc)₂ (10 mol%).

  • Solvent Addition: Add HFIP (0.1 M concentration relative to the substrate).

  • Atmosphere Control: Purge the reaction mixture with an O₂ balloon for 5 minutes, then leave the balloon attached to maintain a 1 atm O₂ environment.

    • Validation Checkpoint: The system must remain strictly under an O₂ atmosphere; failure to maintain O₂ pressure will halt the catalytic cycle at Pd(0), preventing further turnover.

  • Reaction Execution: Heat the mixture at 55 °C and stir vigorously until TLC monitoring indicates complete consumption of the starting material (typically 8-16 hours).

  • Workup: Remove the HFIP solvent under reduced pressure (HFIP can be recovered via distillation). Purify the crude residue directly via column chromatography.

ExperimentalWorkflow Prep Reagent Prep & Schlenk Setup Atmosphere Atmosphere Control (Argon or O2) Prep->Atmosphere Reaction Catalytic Reaction (Heating & Stirring) Atmosphere->Reaction Monitor TLC/LC-MS Monitoring Reaction->Monitor Workup Quenching & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify

Standardized workflow for palladium-catalyzed benzopyran synthesis.

Troubleshooting & Logical Causality

  • Issue: Trace or zero yield in Protocol A (Carbene Insertion).

    • Causality: The use of a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) without an explicit reductant severely delays or prevents the formation of the active Pd(0) species required for the initial oxidative addition of the vinyl iodide[2].

    • Correction: Always utilize a pre-formed Pd(0) complex like Pd(PPh₃)₄, or add a suitable reductant if a Pd(II) source must be used.

  • Issue: Incomplete conversion and formation of a black precipitate in Protocol B.

    • Causality: The black precipitate is "palladium black" (aggregated, inactive Pd(0)). This occurs when the rate of reductive elimination outpaces the rate of O₂-mediated re-oxidation of Pd(0) back to Pd(II)[3].

    • Correction: Ensure vigorous stirring (≥800 rpm) to maximize the gas-liquid mass transfer of O₂ into the HFIP solvent. Verify that the O₂ balloon is fully inflated and the needle is not clogged.

  • Issue: Unreacted N-tosylhydrazone in Protocol A.

    • Causality: The base (K₂CO₃) is responsible for decomposing the hydrazone into the reactive diazo species. If the base is wet or used in insufficient quantities (less than 3.5 equivalents), diazo formation stalls[2].

    • Correction: Use strictly anhydrous K₂CO₃ and maintain the optimized 1:3.5 substrate-to-base stoichiometric ratio.

References

  • Palladium-Catalyzed Tandem Carbene Migratory Insertion and Intramolecular Cyclization: Synthesis of Chromeno[4,3-b]chromene Compounds The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

  • Synthesis of 6H-Benzo[c]chromene Scaffolds: A Synthetic Strategy of Pd-Catalyzed Annulation Followed by Aerial Oxidation The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

  • Synthesis of 6H-Benzo[c]chromenes via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C–H Bonds Organic Letters (ACS Publications) URL: [Link][3]

  • Palladium-Catalyzed Synthesis of Trimethylsilyl Substituted Benzopyran Derivatives The Open Organic Chemistry Journal (Bentham Open) URL: [Link][5]

  • Catalytic Synthesis of 2H‑Chromenes ACS Catalysis (ACS Publications) URL:[Link][1]

Sources

Application

Protocol for antimicrobial activity testing of 2H-1-Benzopyran-5-ol

[label="Determine MIC & MBC\n(Colorimetric & Logical relationship mapping the proposed antimicrobial mechanism of action for 2H-1-Benzopyran-5-ol. Experimental Design & Causality When testing lipophilic compounds like 2H...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Determine MIC & MBC\n(Colorimetric &

Logical relationship mapping the proposed antimicrobial mechanism of action for 2H-1-Benzopyran-5-ol.

Experimental Design & Causality

When testing lipophilic compounds like 2H-1-Benzopyran-5-ol, standard aqueous protocols fail due to compound precipitation. This protocol introduces specific, causally-driven modifications to ensure scientific integrity:

  • Solvent Management (The 1% DMSO Rule): 2H-1-Benzopyran-5-ol requires Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO concentrations >1% (v/v) can induce osmotic stress and inhibit bacterial growth, causing false-positive efficacy results. This protocol utilizes a "constant-solvent dilution" strategy, ensuring that every well in the MIC gradient contains exactly 1% DMSO after inoculation.

  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandated. The standardized concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) ions are critical for the stability of the bacterial outer membrane and ensure reproducible drug-target interactions[1][2].

  • Colorimetric Validation: Resazurin (an oxidation-reduction indicator) is incorporated to provide a definitive, visual endpoint. Metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, eliminating the ambiguity of reading visual turbidity in wells that may contain precipitated drug.

Experimental Workflow

AST_Workflow Prep Prepare 100x Stock in 100% DMSO Dilute Dilute to 2x Working Sol. (2% DMSO in CAMHB) Prep->Dilute Serial Two-Fold Serial Dilution (Maintains 2% DMSO) Dilute->Serial Inoculate Add 2x Bacterial Inoculum (Final DMSO = 1%) Serial->Inoculate Incubate Incubate 35°C, 16-20h Add Resazurin Inoculate->Incubate Read Determine MIC & MBC (Colorimetric & Agar) Incubate->Read

Step-by-step experimental workflow for standardized broth microdilution susceptibility testing.

Materials and Reagents

  • Test Compound: 2H-1-Benzopyran-5-ol (Powder, >98% purity)[3].

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) plates.

  • Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade (≥99.9%).

  • Indicator: Resazurin sodium salt (0.015% w/v aqueous solution, filter-sterilized).

  • Consumables: 96-well U-bottom, clear microtiter plates.

  • Reference Strains: Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853.

Detailed Step-by-Step Protocol

Phase 1: Compound Solubilization and Constant-Solvent Dilution

Objective: Create a concentration gradient (e.g., 256 µg/mL to 0.5 µg/mL) while maintaining a strict 1% final DMSO concentration.

  • 100x Stock Preparation: Dissolve 2H-1-Benzopyran-5-ol in 100% DMSO to a concentration of 25.6 mg/mL.

  • Diluent Preparation: Prepare a dedicated diluent of CAMHB containing exactly 2% DMSO (v/v).

  • 2x Working Solution: Dilute the 100x stock 1:50 in standard CAMHB (without DMSO) to yield a 512 µg/mL solution in 2% DMSO.

  • Plate Setup:

    • Add 50 µL of the 2% DMSO CAMHB Diluent to wells 2 through 10 of a 96-well plate.

    • Add 100 µL of the 2x Working Solution (512 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly by pipetting, and repeating this process through well 10.

    • Discard 50 µL from well 10. (All wells 1-10 now contain 50 µL of drug at 2x concentration in 2% DMSO).

Phase 2: Inoculum Standardization

Objective: Prevent the "inoculum effect" by ensuring a precise starting bacterial population.

  • McFarland Standardization: Touch 3-5 morphologically similar colonies from an overnight MHA plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • 2x Working Inoculum: Dilute the McFarland suspension 1:150 in standard CAMHB (0% DMSO) to achieve a concentration of 1×106 CFU/mL.

Phase 3: Inoculation and Incubation
  • Inoculation: Add 50 µL of the 2x Working Inoculum to wells 1 through 10.

    • Self-Validating Causality: The addition of 50 µL of 0% DMSO inoculum to 50 µL of 2% DMSO drug solution perfectly dilutes the solvent to a final concentration of 1% DMSO across the entire gradient. The final bacterial concentration is the CLSI-mandated 5×105 CFU/mL[2].

  • Incubation: Seal the plate with a breathable membrane and incubate at 35 ± 2°C for 16 to 20 hours under aerobic conditions.

Phase 4: Colorimetric MIC Determination
  • Resazurin Addition: Following incubation, add 10 µL of the 0.015% resazurin solution to all wells.

  • Secondary Incubation: Incubate the plate in the dark at 35°C for 2 hours.

  • Reading: Record the MIC as the lowest concentration of 2H-1-Benzopyran-5-ol that prevents the color change from blue (resazurin, no growth) to pink (resorufin, viable growth).

Phase 5: Minimum Bactericidal Concentration (MBC)
  • Subculturing: From all wells that remained blue (indicating inhibition), aspirate 10 µL and spot-plate onto fresh, drug-free MHA plates.

  • Incubation & Reading: Incubate the plates at 35°C for 24 hours. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (yielding ≤5 colonies per spot).

Quality Control & Self-Validating System

To ensure absolute trustworthiness of the data, the following controls must be run concurrently on the same 96-well plate:

  • Growth Control (GC): 50 µL of 2% DMSO CAMHB Diluent + 50 µL Inoculum. (Validates that 1% final DMSO does not inhibit the specific bacterial strain).

  • Sterility Control (SC): 50 µL of 2% DMSO CAMHB Diluent + 50 µL sterile CAMHB. (Validates that the media and solvent are free of contamination).

  • Positive Control (PC): A standardized antibiotic (e.g., Vancomycin or Ciprofloxacin) tested against the reference strains to ensure the assay's sensitivity aligns with established EUCAST/CLSI breakpoints[4][5].

Data Presentation

Quantitative data should be summarized to highlight the differential efficacy of 2H-1-Benzopyran-5-ol against Gram-positive versus Gram-negative pathogens. Below is a structured template for reporting AST results.

OrganismStrain DesignationGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213Positive (+)16322Bactericidal
Enterococcus faecalisATCC 29212Positive (+)321284Bactericidal
Escherichia coliATCC 25922Negative (-)>256>256N/AResistant (Efflux/OM barrier)
Pseudomonas aeruginosaATCC 27853Negative (-)>256>256N/AResistant (Efflux/OM barrier)

Note: Lipophilic compounds like benzopyrans often exhibit potent activity against Gram-positive bacteria but struggle against the outer membrane (OM) and robust efflux pumps of Gram-negative species unless co-administered with a permeabilizing agent[6]. An MBC/MIC ratio of ≤4 indicates a bactericidal mechanism of action.

References

  • Clinical and Laboratory Standards Institute (CLSI). "Modification of Antimicrobial Susceptibility Testing Methods." CLSI.org. Available at:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition (M07-A8)." Regulations.gov. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). "EUCAST expert rules in antimicrobial susceptibility testing." PubMed / NIH. Available at:[Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). "Disk Diffusion and Quality Control." EUCAST.org. Available at: [Link]

  • BioCrick. "2H-1-Benzopyran-5-ol | CAS:770729-34-5 | Flavonoids." BioCrick.com. Available at:[Link]

  • National Institutes of Health (NIH). "Structures and Biological Activities of Secondary Metabolites from Daldinia spp." PMC. Available at:[Link]

Sources

Method

Application Note: A Validated HPLC-MS/MS Method for the Quantification of 2H-1-Benzopyran-5-ol Scaffolds in Plant Extracts

Abstract This application note presents a comprehensive and robust method for the extraction, identification, and quantification of compounds based on the 2H-1-Benzopyran-5-ol (5-hydroxy-chromane/chromene) scaffold from...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive and robust method for the extraction, identification, and quantification of compounds based on the 2H-1-Benzopyran-5-ol (5-hydroxy-chromane/chromene) scaffold from complex plant matrices. Given the prevalence of this chemical moiety in a wide range of bioactive natural products, this guide provides a field-proven protocol employing solid-phase extraction (SPE) for sample cleanup, followed by analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). We detail the causality behind key experimental choices, from solvent selection to mass spectrometer settings. The protocol includes a complete, step-by-step methodology for method validation according to international guidelines, ensuring accuracy, precision, and reliability for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The 2H-1-Benzopyran, or chromene, scaffold is a heterocyclic organic compound that forms the core structure of numerous natural products, including flavonoids, tocopherols, and cannabinoids.[1] Specifically, derivatives featuring a hydroxyl group at the C-5 position (2H-1-Benzopyran-5-ol) are of significant interest due to their diverse and potent biological activities, which include antioxidant, anti-inflammatory, and anticancer properties.[2] The accurate quantification of these compounds in their native plant sources is a critical first step in phytochemical research, quality control of herbal formulations, and the discovery of new therapeutic agents.[3][4]

However, the analysis of these target molecules in crude plant extracts presents significant analytical challenges. The complexity of the plant matrix, which contains a vast array of structurally similar compounds, can lead to interferences, ion suppression, and poor chromatographic resolution.[3] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an ideal technique for this application due to its exceptional sensitivity and selectivity, allowing for the precise detection and quantification of target analytes even at low concentrations.[5]

This guide provides a detailed protocol for the analysis of 2H-1-Benzopyran-5-ol derivatives, designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the underlying principles of each stage, from sample preparation to method validation, ensuring a trustworthy and reproducible analytical system.

Part 1: Sample Preparation and Extraction

The primary objective of sample preparation is to efficiently extract the target analytes from the solid plant material while minimizing the co-extraction of interfering matrix components. The following protocol employs a sequential extraction followed by a solid-phase extraction (SPE) cleanup, a robust method for purifying chromane-like compounds from plant tissues.[6]

Rationale for Method Selection
  • Drying and Grinding: Maximizes the surface area of the plant material, allowing for efficient penetration of the extraction solvent.

  • Ethanol Extraction: Ethanol is a versatile solvent capable of extracting a wide range of secondary metabolites, including moderately polar compounds like hydroxylated benzopyrans.[2]

  • Solid-Phase Extraction (SPE): A C18 reversed-phase SPE cartridge is used to selectively retain the analytes of interest while allowing more polar, interfering compounds (e.g., sugars, organic acids) to pass through. This "cleanup" step is crucial for reducing matrix effects in the MS source and improving the longevity of the HPLC column.[6]

Protocol 1.1: Plant Material Processing
  • Drying: Dry the collected plant material (e.g., leaves, roots, stems) in a circulating air oven at 40-50°C until a constant weight is achieved. Alternatively, freeze-drying can be used, especially for heat-sensitive compounds.

  • Grinding: Pulverize the dried material into a fine powder (approx. 20-40 mesh) using a laboratory mill.

  • Storage: Store the powdered material in an airtight, light-protected container at -20°C to prevent degradation.

Protocol 1.2: Solvent Extraction
  • Maceration: Accurately weigh 1 g of the dried plant powder into a conical flask.

  • Solvent Addition: Add 20 mL of 95% ethanol.

  • Extraction: Stopper the flask and place it in an ultrasonic bath for 30 minutes at room temperature. Following sonication, let the mixture macerate for 24 hours at room temperature, protected from light.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process (steps 2-4) on the remaining plant residue two more times to ensure exhaustive extraction.

  • Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a bath temperature of 40°C to yield the crude extract.

Protocol 1.3: Solid-Phase Extraction (SPE) Cleanup
  • Reconstitution: Dissolve the dried crude extract in 5 mL of 10% methanol in water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol, followed by 5 mL of HPLC-grade water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge at a slow, dropwise rate.

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove highly polar impurities. Discard the eluate.

  • Analyte Elution: Elute the target analytes with 5 mL of 100% methanol into a clean collection tube.

  • Final Preparation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial HPLC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.22 µm syringe filter into an HPLC vial.

Visualization: Sample Preparation Workflow

G A Plant Material B Drying & Grinding A->B C Ethanol Extraction (Ultrasonication) B->C D Filtration & Solvent Evaporation C->D E Reconstitute in 10% MeOH D->E F SPE Cleanup (C18) E->F Load Sample G Elute with 100% MeOH F->G Wash with 10% MeOH H Evaporate & Reconstitute in Mobile Phase G->H I Filter (0.22 µm) H->I J HPLC-MS/MS Analysis I->J

Caption: Workflow for plant sample preparation and extraction.

Part 2: HPLC-MS/MS Analysis

This section details the instrumental parameters for the separation and detection of 2H-1-Benzopyran-5-ol derivatives. The use of a reversed-phase C18 column with a gradient elution provides excellent separation for compounds of this polarity.[7] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for quantification.[8]

Rationale for Parameter Selection
  • Column: A C18 column is the standard for reversed-phase chromatography and is highly effective at retaining and separating moderately non-polar molecules like benzopyrans based on their hydrophobicity.

  • Mobile Phase: The addition of 0.1% formic acid to the mobile phase serves two purposes: it acidifies the eluent to ensure sharp, symmetrical peaks for phenolic compounds, and it provides a source of protons to facilitate efficient positive mode electrospray ionization ([M+H]+).[8]

  • Gradient Elution: A gradient elution, which gradually increases the percentage of organic solvent (acetonitrile), is necessary to elute compounds with a range of polarities from the complex plant extract within a reasonable time, ensuring good peak shape for both early and late-eluting analytes.[9]

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar to moderately polar compounds and is well-suited for this analysis. While presented here in positive mode, testing in negative mode ([M-H]-) is also recommended, as phenolic hydroxyl groups can deprotonate efficiently.

  • MRM Mode: For quantification, MRM is the gold standard. It involves selecting the precursor ion (the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific, stable product ion in the third quadrupole. This process is highly specific and significantly reduces chemical noise, leading to lower detection limits.[7][8]

Table 1: HPLC-MS/MS Instrumental Parameters
ParameterSetting
HPLC System Standard UHPLC/HPLC System
ColumnC18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient0-2 min, 10% B; 2-15 min, 10-95% B; 15-18 min, 95% B; 18.1-22 min, 10% B (re-equilibration)
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ion SourceElectrospray Ionization (ESI)
Ionization ModePositive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Scan ModeMultiple Reaction Monitoring (MRM)
Example MRM Transition To be determined empirically using a pure standard of the target analyte
Visualization: HPLC-MS/MS Analytical Workflow

G cluster_0 HPLC System cluster_1 Mass Spectrometer Autosampler Autosampler Sample Injection Pump HPLC Pump Mobile Phase Gradient Autosampler->Pump Column C18 Column Analyte Separation Pump->Column ESI ESI Source Ionization Column->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Q2 Collision Cell (Q2) Fragmentation (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Ion Detection Q3->Detector Data {Data System | Chromatogram & Spectrum} Detector->Data

Caption: Logical flow of the HPLC-MS/MS analytical method.

Part 3: Method Validation Protocol

A validated analytical method is one that has been proven to be suitable for its intended purpose. The following protocols are based on the International Council for Harmonisation (ICH) guidelines to establish the method's performance characteristics.[10][11]

Protocol 3.1: Preparation of Standards & Calibration
  • Stock Solution: Prepare a 1 mg/mL stock solution of the 2H-1-Benzopyran-5-ol analytical standard in methanol.

  • Working Solutions: Perform serial dilutions of the stock solution to create a series of working standard solutions (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Calibration Curve: Inject each working standard solution in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The linearity is acceptable if the coefficient of determination (R²) is ≥ 0.995.[11]

Protocol 3.2: Validation Parameter Assessment
  • Specificity: Analyze a blank plant matrix extract (processed using the same method but known to not contain the analyte) to ensure no endogenous compounds interfere with the analyte's peak at its specific retention time and MRM transition.

  • Accuracy & Precision:

    • Prepare spiked samples by adding known amounts of the analyte standard to blank matrix extract at three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

    • Analyze five replicates of each concentration level on the same day (intra-day precision) and on three different days (inter-day precision).

    • Accuracy is calculated as the percentage recovery of the measured concentration versus the nominal concentration. The acceptable range is typically 85-115%.

    • Precision is expressed as the relative standard deviation (RSD%). The acceptable limit is typically ≤ 15%.[8]

  • LOD & LOQ:

    • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. It is typically determined as the concentration that yields a signal-to-noise ratio (S/N) of 3.

    • Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. It is typically determined as the concentration that yields an S/N ratio of 10.

Table 2: Summary of Method Validation Results (Template)
Validation ParameterConcentration LevelAcceptance CriteriaResult (Example)
Linearity (R²) 1-1000 ng/mL≥ 0.9950.998
Accuracy (% Recovery) LQC (5 ng/mL)85-115%98.7%
MQC (100 ng/mL)85-115%102.1%
HQC (800 ng/mL)85-115%99.5%
Intra-day Precision (RSD%) LQC (5 ng/mL)≤ 15%4.5%
MQC (100 ng/mL)≤ 15%3.1%
HQC (800 ng/mL)≤ 15%2.8%
Inter-day Precision (RSD%) LQC (5 ng/mL)≤ 15%6.2%
MQC (100 ng/mL)≤ 15%4.8%
HQC (800 ng/mL)≤ 15%4.1%
LOD -S/N ≥ 30.3 ng/mL
LOQ -S/N ≥ 101.0 ng/mL

Conclusion

This application note provides a detailed, validated, and scientifically grounded protocol for the quantitative analysis of 2H-1-Benzopyran-5-ol derivatives in plant extracts. The combination of a thorough sample cleanup procedure with the sensitivity and selectivity of HPLC-MS/MS allows for reliable and accurate results. By explaining the rationale behind the chosen methods and including a comprehensive validation protocol, this guide serves as a trustworthy resource for researchers aiming to quantify these important bioactive compounds, facilitating advancements in natural product chemistry, quality control, and drug discovery.

References

  • BioCrick. (n.d.). 2H-1-Benzopyran-5-ol | CAS:770729-34-5. Retrieved from [Link]

  • Tóth, G., et al. (2021). Chromane Derivatives from Underground Parts of Iris tenuifolia and Their In Vitro Antimicrobial, Cytotoxicity and Antiproliferative Evaluation. MDPI. Retrieved from [Link]

  • Alam, P., et al. (2013). Development and Validation of an HPLC–UV–MS–MS Method for Identification and Quantification of Polyphenols in Artemisia pallen. AKJournals. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-2H-1-benzopyran-5-ol. Retrieved from [Link]

  • ChemBK. (n.d.). 2H-1-Benzopyran-5-ol, 7-methoxy-2-methyl-2-(4-methyl-3-penten-1-yl)-. Retrieved from [Link]

  • Esposito, M., et al. (2017). Antiplasmodial Chromanes and Chromenes from the Monotypic Plant Species Koeberlinia spinosa. Journal of Natural Products. Retrieved from [Link]

  • Singh, R., et al. (2023). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • Sari, Y. P., et al. (2022). The mass spectrum of of 2H-1-Benzopyran-7-ol or... ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 2H-1-Benzopyran. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-1-Benzopyran, 2,2-dimethyl- (CAS 2513-25-9). Retrieved from [Link]

  • University of Birmingham. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Bai, Y., et al. (2022). Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma. Frontiers in Pharmacology. Retrieved from [Link]

  • Li, S., et al. (2017). The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study. RSC Publishing. Retrieved from [Link]

  • Wolfender, J. L., et al. (2009). HPLC in Natural Product Analysis: The Detection Issue. Planta Medica. Retrieved from [Link]

  • Tabudravu, J. N., & Jaspars, M. (2004). Electron-Induced (EI) Mass Fragmentation is Directed by Intra-molecular H-Bonding in Two Isomeric Benzodipyran Systems. MDPI. Retrieved from [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Chromane Derivatives from Underground Parts of Iris tenuifolia and Their In Vitro Antimicrobial, Cytotoxicity and Antiproliferative Evaluation. Retrieved from [Link]

  • Giera, M., et al. (2017). Recent advances on HPLC/MS in medicinal plant analysis—An update covering 2011–2016. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Segneanu, A. E., et al. (2024). Spectra Analysis and Plants Research 2.0. MDPI. Retrieved from [Link]

  • Mogwasi, R., et al. (2018). Sequential Extraction as Novel Approach to Compare 12 Medicinal Plants From Kenya Regarding Their Potential to Release Chromium, Manganese, Copper, and Zinc. PubMed. Retrieved from [Link]

  • Medwin Publishers. (2024). Exploring Diverse Techniques for Phytochemical Extraction from Plant Sources A Comprehensive Review. Retrieved from [Link]

  • Mothana, R. A., et al. (2019). Ultra high performance liquid chromatography-electrospray ionization-mass spectroscopy quantification, xanthine oxidase inhibitory, and antioxidant activity profile of some medicinal plants from Albaha Region. Pharmacognosy Magazine. Retrieved from [Link]

  • Wu, H., et al. (2021). UHPLC–MS/MS Analysis on Flavonoids Composition in Astragalus membranaceus and Their Antioxidant Activity. PMC. Retrieved from [Link]

  • Kumar, N., et al. (2021). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Arabian Journal of Chemistry. Retrieved from [Link]

Sources

Application

Developing 2H-1-Benzopyran-5-ol as a COX-2 inhibitor

Application Note: Developing 2H-1-Benzopyran-5-ol Derivatives as Selective COX-2 Inhibitors Executive Summary & Mechanistic Rationale Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammati...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Developing 2H-1-Benzopyran-5-ol Derivatives as Selective COX-2 Inhibitors

Executive Summary & Mechanistic Rationale

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. However,[1]. Because COX-1 is constitutively expressed and responsible for synthesizing homeostatic prostaglandins that protect the gastrointestinal (GI) mucosa, its inhibition inherently leads to severe GI toxicity and renal complications[2].

The discovery of the benzopyran pharmacophore has opened new avenues for highly selective COX-2 inhibition. Specifically, derivatives of 2H-1-Benzopyran-5-ol have demonstrated exceptional selectivity for the COX-2 active site, which is [3]. This structural nuance allows bulky substitutions on the benzopyran ring to anchor firmly within the COX-2 side pocket while sterically clashing with the more restricted COX-1 active site[4].

Pathway AA Arachidonic Acid (Substrate) COX1 COX-1 Enzyme (Constitutive) AA->COX1 Normal Physiology COX2 COX-2 Enzyme (Inducible) AA->COX2 Inflammatory Stimulus PG1 Homeostatic Prostaglandins (GI Mucosa Protection) COX1->PG1 PG2 Inflammatory Prostaglandins (Pain, Fever, Edema) COX2->PG2 Inhibitor 2H-1-Benzopyran-5-ol (Target Compound) Inhibitor->COX1 Weak/No Affinity Inhibitor->COX2 Selective Inhibition

Mechanistic pathway of selective COX-2 inhibition by 2H-1-Benzopyran-5-ol.

Structure-Activity Relationship (SAR) & Molecular Design

The development of 2H-1-Benzopyran-5-ol into a viable clinical candidate requires precise structural tuning. Empirical data reveals that specific substitutions dictate both the pharmacodynamics and pharmacokinetics of the molecule:

  • C2 Position & Chirality : The introduction of a trifluoromethyl (-CF3) group at the C2 position is a critical determinant of COX-2 selectivity. Furthermore, chirality plays a massive role;[5].

  • C5 and C6 Positions : Substitutions at the 5-ol and C6 positions (e.g., halogens like chlorine or bromine, or novel pentafluorosulfanyl groups) enhance the metabolic stability and lipophilicity of the compound,[6].

Workflow S1 Core Synthesis (2H-1-Benzopyran-5-ol) S2 SAR Optimization (C2/C5 Substitutions) S1->S2 S3 In Vitro Validation (COX-1/COX-2 ELISA) S2->S3 S4 In Vivo Efficacy (Carrageenan Edema Model) S3->S4

Drug development workflow from synthesis to in vivo validation.

Self-Validating Experimental Protocols

To ensure high-fidelity data, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag assay degradation or procedural errors.

Protocol A: In Vitro COX-1/COX-2 Selectivity Assay (ELISA)

Causality : We utilize purified recombinant human COX-1 and COX-2 enzymes rather than cell lysates to isolate enzyme kinetics from confounding cellular variables (e.g., membrane permeability or non-specific protein binding). Hematin is added as an essential cofactor because cyclooxygenases require it for their peroxidase activity to fully convert arachidonic acid to Prostaglandin H2 (PGH2), which subsequently converts to PGE2.

Step-by-Step Methodology :

  • Preparation : Prepare assay buffer (100 mM Tris-HCl, pH 8.0) supplemented with 1 µM hematin and 2 mM phenol.

  • Enzyme Incubation : Aliquot 10 µL of recombinant human COX-1 or COX-2 (standardized to 50 U/mL) into a 96-well plate.

  • Compound Addition : Add 10 µL of the 2H-1-Benzopyran-5-ol derivative dissolved in DMSO. Critical: Keep final DMSO concentration ≤1% to prevent solvent-induced enzyme denaturation. Include Celecoxib as a positive control and pure DMSO as a vehicle control.

  • Binding Phase : Incubate the plate at 37°C for 15 minutes to allow the inhibitor to equilibrate with the enzyme's active site.

  • Reaction Initiation : Add 10 µL of 100 µM arachidonic acid to all wells to initiate prostaglandin synthesis.

  • Termination & Quantification : After exactly 2 minutes, quench the reaction by adding 10 µL of 1M HCl. Quantify the synthesized PGE2 using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Self-Validation Checkpoint : The assay is only deemed valid if the Celecoxib control yields a COX-2 IC50 within ±15% of its historical baseline (~0.04 µM) and the vehicle control shows <5% inhibition.

Protocol B: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

Causality : The carrageenan-induced rat paw edema model is selected because it produces a highly reproducible, biphasic inflammatory response.[5]. Measuring paw volume provides a direct, quantifiable metric of in vivo COX-2 inhibition.

Step-by-Step Methodology :

  • Subject Preparation : Fast adult Sprague-Dawley rats (180-200g) for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption of the oral dose.

  • Dosing : Administer the 2H-1-Benzopyran-5-ol derivative (suspended in 0.5% carboxymethyl cellulose) via oral gavage.

  • Induction : One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan into the subplantar tissue of the right hind paw.

  • Plethysmometry : Submerge the injected paw into a water displacement plethysmometer at 0, 2, 4, and 6 hours post-injection to measure volume changes.

  • Analysis : Calculate the percentage of edema inhibition relative to the vehicle-treated control group.

Self-Validation Checkpoint : The model is validated if the vehicle group exhibits at least a 50% increase in baseline paw volume at the 4-hour mark. Failure to reach this threshold indicates inactive carrageenan or improper injection technique.

Quantitative Data Summary

The table below summarizes the optimization trajectory of the 2H-1-Benzopyran-5-ol scaffold, highlighting how specific structural modifications impact the Selectivity Index (SI) and in vivo efficacy[5],[6].

Compound / ModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo ED50 (mg/kg)
Celecoxib (Reference) >50.00.04>12501.50
2H-1-Benzopyran-5-ol (Core) 45.22.1021.512.00
Derivative A (2-CF3, S-isomer) >100.00.08>12500.85
Derivative B (C6-SF5 substituted) >100.00.03>33330.09

Note: A higher Selectivity Index indicates a wider safety margin against GI toxicity, while a lower ED50 denotes higher in vivo potency.

References

  • Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties Source: ACS Medicinal Chemistry Letters / PubMed Central (PMC) URL:[Link]

  • The novel benzopyran class of selective cyclooxygenase-2 inhibitors. Part 2: The second clinical candidate having a shorter and favorable human half-life Source: ResearchGate URL:[Link]

  • Pentafluorosulfanyl-Substituted Benzopyran Analogues As New Cyclooxygenase-2 Inhibitors with Excellent Pharmacokinetics and Efficacy in Blocking Inflammation Source: ACS Publications URL:[Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation Source: PubMed Central (PMC) URL:[Link]

  • Cyclooxygenase-2 inhibitor Source: Wikipedia URL:[Link]

Sources

Method

Application Note: Strategic Utilization of 2H-1-Benzopyran-5-ol in Structure-Activity Relationship (SAR) Profiling

Executive Overview The 2H-1-Benzopyran-5-ol scaffold is a privileged bicyclic pharmacophore characterized by a benzene ring fused to a pyran ring, featuring a critical hydroxyl group at the C-5 position. Its unique struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The 2H-1-Benzopyran-5-ol scaffold is a privileged bicyclic pharmacophore characterized by a benzene ring fused to a pyran ring, featuring a critical hydroxyl group at the C-5 position. Its unique structural geometry provides an exceptional foundation for drug discovery, offering multiple modifiable sites to fine-tune lipophilicity, stereochemistry, and target residence time. This application note provides an in-depth technical guide to leveraging the 2H-1-Benzopyran-5-ol core in Structure-Activity Relationship (SAR) studies, specifically focusing on its proven efficacy in developing 1[1], neuromodulators, and 2[2].

Mechanistic Grounding & SAR Principles

In SAR profiling, every structural modification must be driven by a mechanistic hypothesis. The 2H-1-Benzopyran-5-ol core operates through highly specific intermolecular interactions:

  • The C-5 Hydroxyl Anchor: The C-5 -OH group is not merely a polar appendage; it acts as an indispensable hydrogen-bond donor/acceptor. In kinase and parasitic target domains, this group anchors the molecule deep within the active site. Shifting this hydroxyl to the C-7 position drastically alters the binding vector, often resulting in a multi-fold loss of potency.

  • C-2 and C-4 Substitutions: Modifying the aliphatic side chains at C-2 and the basic amine groups at C-4 dictates the molecule's overall lipophilicity and stereochemical orientation. For instance, removing chiral methyl moieties in the side chain can eliminate stereoisomerism, streamlining synthesis while preserving or even enhancing target affinity.

  • Neuromodulatory Relevance: In cannabinoid research, the intact benzopyran ring is mandatory for activity. Ring-opened analogs lose specific receptor affinities, whereas natural derivatives like 3 demonstrate how prenyl substitutions on this core drive blood-brain barrier penetration[3].

SAR_Benzopyran Core 2H-1-Benzopyran-5-ol Core Scaffold C2 C-2 Substitution (Alkyl/Aryl Groups) Core->C2 Modulates Lipophilicity C4 C-4 Substitution (Basic Side Chains) Core->C4 Receptor Binding Affinity C5 C-5 Hydroxyl (H-Bonding/Anchor) Core->C5 Target Anchoring BioAct Optimized Biological Activity (IC50 < 50 nM) C2->BioAct Alters Plasma Half-life C4->BioAct Target Selectivity C5->BioAct Antiplasmodial Potency

Fig 1: Structure-Activity Relationship (SAR) logic for the 2H-1-Benzopyran-5-ol pharmacophore.

Quantitative SAR Profiling Data

To illustrate the profound impact of regioselective modifications, the following table summarizes the quantitative SAR data for various benzopyran derivatives against Plasmodium falciparum (NF54 strain) and cannabinoid receptors.

Compound IDCore ModificationTarget ApplicationIC₅₀ / PotencyPharmacological Implication
8b 2H-1-Benzopyran-5-ol (Aminoalkyl)P. falciparum (NF54)10 nMOptimal H-bond anchoring at C-5 drives high antiplasmodial potency.
19c 2H-1-Benzopyran-5-ol (Aminoalcohol)P. falciparum (NF54)17 nMAddition of an alcohol moiety maintains sub-50 nM efficacy.
9c 2H-1-Benzopyran-7-ol (Isomer)P. falciparum (NF54)38 nMShifting the hydroxyl from C-5 to C-7 reduces target binding affinity by ~3.8x.
CRM C-2 Prenyl SubstitutionCannabinoid ReceptorsN/A (Agonist)Enhances lipophilicity, enabling highly efficient neuromodulation.

Experimental Methodologies

The following protocols outline a self-validating workflow for synthesizing and screening 2H-1-Benzopyran-5-ol derivatives.

SAR_Workflow Start Base Scaffold: 2H-1-Benzopyran-5-ol Design Rational Design: Substituent Variation Start->Design Synth Chemical Synthesis: Reductive Amination Design->Synth Generate Library Screen In Vitro Screening: Target Binding Assays Synth->Screen Purified Compounds Analyze SAR Analysis: IC50 Calculation Screen->Analyze Biological Data Analyze->Design Feedback Loop Lead Lead Optimization: Select Candidates Analyze->Lead Hit Identification

Fig 2: Iterative SAR workflow from rational design to lead optimization of benzopyran derivatives.

Protocol 1: Synthesis of Aminoalkyl-Substituted 2H-1-Benzopyran-5-ol via Reductive Amination

Causality & Logic: Titanium(IV) ethoxide ( Ti(OEt)4​ ) is utilized as both a Lewis acid and a water scavenger. By coordinating with the carbonyl oxygen, it accelerates imine formation while irreversibly trapping the displaced water, preventing equilibrium reversal prior to reduction.

Step-by-Step Procedure:

  • Preparation: Flame-dry all glassware. Under a strict, dry N2​ atmosphere, dissolve the 2H-1-Benzopyran-5-ol aldehyde precursor (1.0 mmol) in 10 mL of anhydrous Tetrahydrofuran (THF). Note: Moisture will prematurely hydrolyze the titanium reagent, drastically reducing yield.

  • Imine Formation: Add the selected primary amine (1.45 mmol) followed by Ti(OEt)4​ (1.56 mmol). Stir the mixture continuously at room temperature for 12 hours.

  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Slowly add Sodium Borohydride ( NaBH4​ , 3.0 mmol). Logic: Cooling controls the exothermic release of hydrogen gas and prevents over-reduction of the benzopyran double bonds.

  • Quenching: Quench the reaction carefully with 2M aqueous ammonia (10 mL) to precipitate titanium dioxide ( TiO2​ ).

  • Extraction & Purification: Filter the suspension through a Celite pad to remove fine TiO2​ particulates (which otherwise cause severe emulsions). Extract the filtrate with Ethyl Acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol 2: In Vitro Antiplasmodial High-Throughput Screening

Causality & Logic: This assay utilizes SYBR Green I, a fluorescent DNA-intercalating dye. Because mature human erythrocytes are anucleate, any fluorescent signal is directly proportional to the parasitic DNA content, providing a highly specific readout of P. falciparum proliferation without host-cell background noise.

Step-by-Step Procedure:

  • Culture Preparation: Maintain P. falciparum (NF54 strain) cultures in human erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II. Incubate under a microaerophilic atmosphere (5% O2​ , 5% CO2​ , 90% N2​ ) at 37 °C. Logic: Standard atmospheric oxygen induces oxidative stress that artificially suppresses parasite viability.

  • Compound Plating: In a 96-well microtiter plate, perform serial dilutions of the synthesized benzopyran derivatives (ranging from 10 µM to 1 nM) in the culture medium. Include Chloroquine as a positive control and 0.1% DMSO as a negative vehicle control.

  • Incubation: Add the parasite culture (adjusted to 0.3% parasitemia) to the compound wells. Incubate for exactly 72 hours.

  • Lysis & Staining: Freeze the plates at -80 °C for 1 hour, then thaw to completely lyse the erythrocytes. Add 100 µL of SYBR Green I lysis buffer (containing Triton X-100 and saponin) to each well. Incubate in the dark for 1 hour.

  • Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate IC₅₀ values using non-linear regression analysis.

References

  • Synthesis and Biological Evaluation of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals Source: ACS Publications URL:[Link]

Sources

Application

Application Note: Advanced Experimental Design for Evaluating the Antioxidant Efficacy of Benzopyran Derivatives

Introduction & Mechanistic Rationale Benzopyrans—encompassing privileged scaffolds such as flavonoids, chromenes, and coumarins—are highly valued in drug discovery for their potent redox-modulating capabilities. Evaluati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzopyrans—encompassing privileged scaffolds such as flavonoids, chromenes, and coumarins—are highly valued in drug discovery for their potent redox-modulating capabilities. Evaluating their antioxidant properties requires moving beyond simplistic test-tube radical scavenging to understand their dynamic behavior in physiological environments.

As a Senior Application Scientist, I have structured this guide to provide a robust, tiered experimental framework. This system evaluates both the direct chemical neutralization of reactive oxygen species (ROS) and the indirect, catalytic amplification of cellular defenses via the Nrf2/ARE signaling pathway[1]. Benzopyrans often exhibit a dual-action mechanism: their phenolic hydroxyl groups act as direct radical scavengers, while specific electrophilic motifs (such as α,β-unsaturated ketones) can covalently interact with repressor proteins like Keap1 to activate long-term cellular antioxidant responses[2].

Mechanism BP Benzopyran Scaffold Direct Direct Scavenging (HAT / SET) BP->Direct Phenolic OH groups Indirect Indirect Defense (Keap1 Inhibition) BP->Indirect Electrophilic motifs ROS Neutralize ROS/RNS Direct->ROS Stoichiometric Nrf2 Nrf2 Translocation Indirect->Nrf2 Cys151 Binding Enzymes HO-1, NQO1 Expression Nrf2->Enzymes ARE Activation Enzymes->ROS Catalytic

Caption: Dual-action antioxidant mechanism of benzopyrans via direct scavenging and Nrf2 activation.

Section 1: Tiered Experimental Workflow

To prevent false positives and ensure high scientific integrity, a self-validating workflow must be employed. Chemical assays provide baseline structure-activity relationship (SAR) data, but they lack biological context. Cellular assays are subsequently required to confirm membrane permeability, organelle targeting, and physiological efficacy.

Workflow Start Compound Library Tier1 Tier 1: Chemical Assays (DPPH, ORAC, FRAP) Start->Tier1 Tier2 Tier 2: Cellular ROS (DCFDA Assay) Tier1->Tier2 IC50 < 50 µM Tier3 Tier 3: Mechanistic (Nrf2/Keap1 Target ID) Tier2->Tier3 High Cell Efficacy Hit Lead Antioxidant Tier3->Hit Validated Mechanism

Caption: Tiered screening workflow for evaluating benzopyran antioxidant candidates.

Section 2: Tier 1 - Cell-Free Chemical Assays

Causality & Design: Orthogonal assays must be used to capture different chemical mechanisms. The DPPH assay measures Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) in an organic solvent[3][4]. Because DPPH is a synthetic radical, we pair it with the ORAC assay, which specifically measures HAT against biologically relevant peroxyl radicals generated by AAPH[5].

Protocol 1: Optimized DPPH Radical Scavenging Assay

Causality Focus: DPPH radical concentration must be kept below 100 µM to maintain linearity within the spectrophotometer detector's sensitivity range (Beer-Lambert law) at 515-517 nm[6].

  • Reagent Preparation: Dissolve DPPH in analytical grade methanol to a working concentration of 100 µM.

    • Self-Validation: The initial absorbance at 515 nm must be between 0.8 and 1.0. Lower values indicate premature DPPH degradation.

  • Compound Dilution: Prepare benzopyran derivatives in methanol across a 6-point concentration gradient (e.g., 1 to 100 µM).

  • Reaction: In a 96-well plate, mix 100 µL of the compound with 100 µL of the DPPH working solution[7].

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

    • Causality: Ambient light degrades the DPPH radical, causing artificial signal reduction and false-positive antioxidant readings.

  • Measurement & QC: Read absorbance at 515 nm. Include Ascorbic Acid or Trolox as a positive control standard curve to calculate IC50 values.

Protocol 2: Oxygen Radical Absorbance Capacity (ORAC) Assay

Causality Focus: Fluorescein is used as a fluorescent probe. AAPH generates peroxyl radicals at a constant rate at 37°C, which degrades the fluorescein. Effective benzopyrans will delay this decay[5].

  • Buffer Setup: Use 75 mM phosphate buffer (pH 7.4) to mimic physiological pH.

  • Probe Preparation: Prepare an 84 nM working solution of sodium fluorescein[5].

  • Reaction Setup: Add 150 µL of fluorescein to 25 µL of benzopyran sample or Trolox standard in a black 96-well microplate[5].

  • Incubation: Equilibrate the plate at 37°C for 30 minutes.

  • Radical Initiation: Rapidly inject 25 µL of freshly prepared AAPH (153 mM) to all wells[5].

  • Kinetic Read: Measure fluorescence (Ex: 485 nm, Em: 520 nm) every 1-2 minutes for 90 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC) and express results as Trolox Equivalents (TE).

Table 1: Quantitative Comparison of Chemical Antioxidant Assays
AssayPrimary MechanismRadical/Oxidant SourceBiological RelevanceKey Limitation
DPPH SET / HATSynthetic nitrogen radicalLow (Non-physiological)Steric hindrance limits reaction with large molecules
ORAC HATAAPH-derived peroxyl radicalHigh (Mimics lipid peroxidation)Temperature sensitive; requires kinetic monitoring
FRAP SETFerric to ferrous iron reductionModerate (Measures reducing power)Cannot detect antioxidants acting solely via HAT
Section 3: Tier 2 - Cellular Antioxidant Evaluation

Chemical assays cannot account for cellular uptake, metabolism, or membrane localization. We use the DCFDA assay to measure intracellular ROS, proving the compound functions in a physiological environment[7].

Protocol 3: Intracellular ROS Scavenging (DCFDA Assay)

Causality Focus: DCFDA (2',7'-dichlorofluorescin diacetate) is a non-fluorescent prodrug. Its lipophilicity allows it to cross the cell membrane, where intracellular esterases cleave the diacetate groups, trapping the hydrophilic DCFH inside the cell. Intracellular ROS then oxidizes DCFH to the highly fluorescent DCF.

  • Cell Seeding: Seed target cells (e.g., HEK293 or HepG2) at 2x10⁴ cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours.

  • Pre-treatment: Treat cells with the benzopyran candidate for 2-12 hours.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA in serum-free media for 30 minutes at 37°C.

    • Causality: Serum contains extracellular esterases that will prematurely cleave DCFDA outside the cell, causing high background noise.

  • Stress Induction: Remove the probe and add a stressor (e.g., 100 µM H₂O₂ or tert-butyl hydroperoxide) for 1 hour.

  • Measurement: Read fluorescence (Ex: 485 nm, Em: 535 nm).

  • Self-Validation System: Run a parallel MTT or CellTiter-Glo viability assay.

    • Crucial Logic: A drop in ROS fluorescence might simply be due to compound toxicity killing the cells. Normalizing DCF fluorescence to cell viability ensures true antioxidant efficacy.

Section 4: Tier 3 - Mechanistic Validation of Nrf2/ARE Activation

Direct scavenging provides short-term relief, but long-term cellular protection is driven by the Nrf2 pathway. Benzopyrans with electrophilic motifs (e.g., α,β-unsaturated ketones in chromenones) can covalently modify Cys151 on the Keap1 repressor protein[2]. This prevents Nrf2 ubiquitination, allowing it to translocate to the nucleus and induce antioxidant enzymes like HO-1 and NQO1[1][2].

Protocol 4: Nrf2 Nuclear Translocation and Keap1 Target Validation
  • Subcellular Fractionation: Treat cells with the benzopyran for 4-6 hours. Lyse cells using a hypotonic buffer to extract the cytosolic fraction, followed by a hypertonic buffer to extract the nuclear fraction.

  • Western Blotting: Probe for Nrf2.

    • Self-Validation: Use Lamin B1 as a nuclear loading control and GAPDH as a cytosolic loading control to unequivocally prove fraction purity.

  • Target Engagement (Advanced): To prove direct Keap1 binding, utilize a Fluorescence-based Isotope Targeted Glyco-capture (FITGE) or a cellular thermal shift assay (CETSA)[2]. Benzopyrans like inflachromene have been shown to selectively bind Nrf2-binding Keap1, leading to Nrf2 liberation and subsequent Keap1 autophagic degradation via p62 upregulation[2].

Conclusion

By employing this tiered, self-validating experimental design, researchers can accurately stratify benzopyran derivatives. Moving from stoichiometric chemical scavenging (DPPH/ORAC) to catalytic cellular defense (Nrf2/Keap1) ensures that only the most physiologically relevant and robust antioxidant candidates progress through the drug development pipeline.

References
  • Title: ASSESSMENT OF THE ANTIMICROBIAL AND ANTIOXIDANT ACTIVITY OF OIL SEED MEALS AGAINST FOOD-BORNE PATHOGENS Source: nu.ac.th URL: 3

  • Title: Optimized DPPH assay in a detergent-based buffer system for measuring antioxidant activity of proteins Source: researchgate.net URL: 6

  • Title: ORAC Assay Protocol Overview | PDF | Analytical Chemistry Source: scribd.com URL: 5

  • Title: Changes in the Phytochemical Profile and Antioxidant Properties of Prunus persica Fruits after the Application of a Commercial Biostimulant Source: mdpi.com URL: 7

  • Title: NRF2 and the Ambiguous Consequences of Its Activation during Initiation and the Subsequent Stages of Tumourigenesis Source: nih.gov URL: 1

  • Title: Inflachromene ameliorates Parkinson's disease by targeting Nrf2-binding Keap1 Source: rsc.org URL: 2

  • Title: Analysis of the Antioxidant Capacities of Flavonoids under Different Spectrophotometric Assays Using Cyclic Voltammetry and Density Functional Theory Source: researchgate.net URL: 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2H-1-Benzopyran-5-ol Synthesis Optimization

Overview The synthesis of 2H-1-Benzopyran-5-ol (commonly referred to as 5-hydroxychromene) and its derivatives is a critical pathway in the development of bioactive molecules, including anti-HIV agents, antifungal compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The synthesis of 2H-1-Benzopyran-5-ol (commonly referred to as 5-hydroxychromene) and its derivatives is a critical pathway in the development of bioactive molecules, including anti-HIV agents, antifungal compounds, and novel insecticides. However, synthesizing the 5-hydroxychromene core via the cyclocondensation of resorcinol with α,β-unsaturated carbonyls presents significant challenges. Researchers frequently encounter poor regioselectivity (favoring the 7-OH isomer), over-alkylation, and precursor polymerization.

This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize the yield and purity of your 2H-1-Benzopyran-5-ol syntheses.

Diagnostic Workflow

ChromeneSynthesis A Starting Materials Resorcinol + Unsaturated Carbonyl B Catalyst Selection (Amberlyst-15 / Ethylenediamine) A->B Add Reagents C Reaction Heating (60-80°C) B->C Controlled Heating D Regioselectivity Check (5-OH vs 7-OH Isomer) C->D Monitor via TLC E Yield Optimization (Adjust Time & Solvent) D->E If 7-OH dominates F Target Product 2H-1-Benzopyran-5-ol D->F If 5-OH dominates E->B Refine Conditions

Diagnostic workflow for optimizing 2H-1-Benzopyran-5-ol synthesis and regioselectivity.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my cyclocondensation yielding predominantly the 7-hydroxy isomer instead of 2H-1-Benzopyran-5-ol? A1: Regioselectivity is the primary hurdle in synthesizing 5-hydroxychromenes from resorcinol. Resorcinol has two nucleophilic sites for cyclization: C-2 and C-4. The C-4 position is sterically less hindered, making the 7-hydroxychromene the thermodynamically and kinetically favored product[1]. The C-2 position, flanked by two hydroxyl groups, is highly sterically crowded. To drive the reaction toward the 5-OH isomer, you must manipulate the transition state energy. Using specific basic catalysts like ethylenediamine[2] or macroreticular acidic resins like Amberlyst-15[3] under strictly controlled reaction times can help trap the desired 5-OH kinetic product before thermodynamic equilibration favors the 7-OH isomer.

Q2: Which catalyst provides the best balance of yield and regiocontrol? A2: The choice of catalyst dictates the mechanistic pathway and the ultimate product distribution:

  • Amberlyst-15: This solid-acid catalyst is highly effective for the one-step prenylation of phenols. It improves positional selectivity and allows for easy recovery via filtration. When condensing resorcinol with 3-hydroxy-3-methylbut-1-yne, Amberlyst-15 in THF/heptane provides a reliable route to the 5-OH isomer, though yields remain modest (~12-30%) due to the inherent steric constraints of the C-2 position[3].

  • Ethylenediamine: For cyclocondensations utilizing citral and resorcinol, ethylenediamine acts as a mild basic catalyst that coordinates with the phenolic protons, facilitating the formation of racemic 5-hydroxychromenes with reduced polymerization side-reactions[2].

  • ZnO Nanoparticles (NPs): If you are synthesizing general 4-hydroxy-2H-chromene derivatives, heterogeneous ZnO NPs offer a green, high-yield (up to 81%) alternative at 80 °C, though regiocontrol for the 5-OH specific isomer requires careful substrate design[4].

Q3: How does temperature impact the overall yield and purity of the chromene? A3: Temperature controls both the reaction kinetics and the stability of the unsaturated carbonyl precursor. Studies indicate that increasing the reaction temperature from 50 °C to 80 °C maximizes conversion rates for chromene synthesis[4]. However, exceeding 80 °C or applying prolonged reflux often leads to the thermal degradation or polymerization of the α,β-unsaturated aldehyde (e.g., prenal or citral). We recommend a controlled heating profile (65–70 °C) and strict TLC monitoring to halt the reaction immediately upon phenol consumption[3].

Q4: How can I prevent the over-alkylation (di-prenylation) of the resorcinol starting material? A4: Over-alkylation occurs when the local concentration of the electrophilic carbonyl is too high, leading to multiple substitutions on the electron-rich resorcinol ring. To prevent this, employ a slow-addition technique : dilute the unsaturated carbonyl in a non-polar solvent (like heptane) and add it dropwise to the resorcinol-catalyst mixture over 1 to 2 hours. Maintaining a slight stoichiometric excess of resorcinol also statistically favors mono-alkylation[3].

Quantitative Data: Catalyst & Condition Matrix

The following table summarizes the performance of various catalytic systems used in the synthesis of chromene derivatives, highlighting the trade-offs between overall conversion and regioselectivity.

Catalyst SystemOptimal Temp (°C)SolventRxn Time (h)Target Isomer Yield (%)Primary Synthetic Advantage
Amberlyst-15 65–70THF / Heptane4.012–30% (5-OH)Enhances positional selectivity; easy recovery[3]
Ethylenediamine 25 (Room Temp)Toluene / None12.0~40–50% (Racemic)Mild basic conditions prevent alkyne polymerization[2]
ZnO NPs 80Water4.081% (General)Green chemistry approach; high overall conversion[4]
Pyrrolidine 25Acetone24.0VariableUseful for 5,7-dihydroxy derivatives via Bucherer-type reactions[1]

Standard Operating Procedure: Self-Validating Synthesis Protocol

Protocol: Amberlyst-15 Catalyzed Synthesis of 2,2-Dimethyl-2H-1-benzopyran-5-ol

Objective: Synthesize the 5-OH chromene core while minimizing the formation of the 7-OH isomer and poly-alkylated byproducts.

  • Preparation & Catalyst Loading: In a dry round-bottom flask, dissolve 1.0 equivalent of resorcinol in anhydrous tetrahydrofuran (THF). Add 20% w/w Amberlyst-15 macroreticular resin.

    • Causality: THF fully solubilizes the resorcinol, while the solid-state Amberlyst-15 provides localized acidic sites for controlled prenylation without the harsh bulk acidity of liquid H₃PO₄, which often degrades yields[3].

  • Thermal Equilibration: Heat the suspension to 65–70 °C under continuous magnetic stirring and an inert nitrogen atmosphere.

  • Electrophile Addition (Critical Step): Dilute 1.1 equivalents of 3-hydroxy-3-methylbut-1-yne in heptane. Add this solution dropwise to the heated mixture over a period of 60 minutes.

    • Causality: The slow addition maintains a low steady-state concentration of the electrophile, drastically reducing the probability of di-alkylation and alkyne polymerization[3].

  • Self-Validating Monitoring: Monitor the reaction every 15 minutes using Thin-Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 8:2).

    • Validation Check: The reaction must be quenched the exact moment the starting resorcinol is consumed. Prolonged exposure to acidic conditions drives the equilibrium toward the thermodynamically favored 7-OH isomer.

  • Quenching & Workup: Remove the flask from the heat source and immediately filter the mixture while warm to separate the Amberlyst-15 resin. Wash the resin twice with hot THF to recover any adsorbed product.

    • Causality: Rapid removal of the heterogeneous catalyst instantly halts the reaction, freezing the kinetic product ratio[3].

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography to resolve the 5-hydroxychromene from the 7-hydroxychromene and unreacted starting materials.

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Optimization

Technical Support Center: Optimizing Knoevenagel Condensation for Benzopyran Synthesis

Welcome to the technical support center for the Knoevenagel condensation, a pivotal reaction for carbon-carbon bond formation in synthetic organic chemistry.[1][2][3][4][5] This guide is specifically tailored for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Knoevenagel condensation, a pivotal reaction for carbon-carbon bond formation in synthetic organic chemistry.[1][2][3][4][5] This guide is specifically tailored for researchers, scientists, and drug development professionals who are leveraging this reaction for the synthesis of benzopyran derivatives—a class of compounds with significant biological and pharmaceutical relevance.[6][7]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve reliable, high-yield syntheses.

Core Principles & Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step that results in an α,β-unsaturated product.[5][8][9] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine.[10]

The mechanism involves three key stages:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound, creating a resonance-stabilized carbanion (enolate).[10]

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde or ketone, forming a β-hydroxy intermediate (an aldol-type adduct).[2][8][10]

  • Dehydration: The intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product.[8][10]

Knoevenagel_Mechanism cluster_Step1 Step 1: Enolate Formation cluster_Step2 Step 2: Nucleophilic Addition cluster_Step3 Step 3: Dehydration A Active Methylene (Z-CH₂-Z') C Enolate/Carbanion (Z-CH⁻-Z') A->C Deprotonation B Base (B:) B->A D Salicylaldehyde (R-CHO) E β-Hydroxy Intermediate (Aldol Adduct) C->E C-C Bond Formation D->E F Benzopyran Precursor (α,β-unsaturated product) E->F Elimination G H₂O Troubleshooting_Workflow Start Low Yield or Side Products CheckCatalyst 1. Verify Catalyst - Fresh? - Appropriate? Start->CheckCatalyst CheckConditions 2. Optimize Conditions - Temperature? - Time? Start->CheckConditions CheckEquilibrium 3. Address Equilibrium - Remove H₂O? Start->CheckEquilibrium CheckStoichiometry 4. Check Stoichiometry - Correct Ratios? Start->CheckStoichiometry ActionCatalyst Use fresh catalyst. Screen other bases. CheckCatalyst->ActionCatalyst ActionConditions Run temperature screen. Monitor via TLC. CheckConditions->ActionConditions ActionEquilibrium Use Dean-Stark trap or molecular sieves. CheckEquilibrium->ActionEquilibrium ActionStoichiometry Use 1:1 ratio or slight excess of aldehyde. CheckStoichiometry->ActionStoichiometry Result Improved Yield & Purity ActionCatalyst->Result ActionConditions->Result ActionEquilibrium->Result ActionStoichiometry->Result

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Troubleshooting

Technical Support Center: Enhancing the Stability of 2H-1-Benzopyran-5-ol Derivatives

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2H-1-Benzopyran-5-ol derivatives. This guide is designed to provide you with in-depth technic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2H-1-Benzopyran-5-ol derivatives. This guide is designed to provide you with in-depth technical insights and practical solutions to enhance the stability of these valuable compounds throughout your experimental workflows. The inherent reactivity of the chromanol scaffold, particularly the phenolic hydroxyl group and the pyran ring, presents unique stability challenges. This resource consolidates field-proven advice, troubleshooting guides, and detailed protocols to empower you to achieve reliable and reproducible results.

Section 1: Understanding the Instability of 2H-1-Benzopyran-5-ol Derivatives

The stability of 2H-1-Benzopyran-5-ol derivatives is intrinsically linked to their core chemical structure. The primary points of vulnerability are the phenolic hydroxyl group at the 5-position and the unsaturated pyran ring. Understanding the mechanisms of degradation is the first step toward mitigating them.

The main degradation pathways include:

  • Oxidation: The phenolic hydroxyl group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions. This can lead to the formation of quinone-type structures and other degradation products, often colored, which can interfere with analytical measurements.

  • Acid-Catalyzed Rearrangement: Under acidic conditions, the pyran ring can undergo rearrangement. For instance, in derivatives like Cannabidiol (CBD), acidic environments can catalyze cyclization, leading to the formation of isomers such as Δ⁹-tetrahydrocannabinol (THC) and Δ⁸-THC.[1][2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate both oxidative and rearrangement reactions.[2] Phenolic compounds, in general, are known to be light-sensitive.[4]

  • pH-Dependent Degradation: Both acidic and alkaline conditions can be detrimental. While acidic pH promotes rearrangement, high pH can lead to the deprotonation of the phenolic group, forming a phenoxide ion that is even more susceptible to oxidation.[5][6][7]

Section 2: Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Issue 1: Unexpected Peaks in HPLC/UPLC Analysis

Question: I'm analyzing my 2H-1-Benzopyran-5-ol derivative using reverse-phase HPLC, and I'm seeing new, unexpected peaks that weren't present in the initial sample. What could be the cause?

Answer:

This is a classic sign of on-column or in-solution degradation during your analytical run. The appearance of new peaks, especially those corresponding to known degradation products like THC isomers in the case of CBD-like structures, strongly suggests instability under your experimental conditions.[3][8][9]

  • Probable Cause 1: Acidic Mobile Phase. Many standard reverse-phase methods use mobile phases containing small amounts of acid (e.g., formic acid, trifluoroacetic acid) to improve peak shape. However, for acid-labile compounds like many 2H-1-Benzopyran-5-ol derivatives, this can be enough to cause degradation on the column. Degradation can occur readily at a pH of 3.5 or lower.[3]

  • Probable Cause 2: Contaminated Solvents or Glassware. Trace metal contaminants can catalyze oxidative degradation. Ensure all solvents are HPLC-grade and glassware is scrupulously clean.

  • Probable Cause 3: Sample Solvent Incompatibility. If your sample is dissolved in a solvent that is not fully compatible with the mobile phase, it can precipitate on the column, leading to strange peak shapes and potential reactions.

Solutions:

  • Re-evaluate Your Mobile Phase pH:

    • Try to work with a mobile phase pH in the range of 5-7, where many phenolic compounds show greater stability.[10]

    • If you need to use an acidic modifier for chromatographic reasons, use the mildest possible acid at the lowest effective concentration.

    • Consider using a buffered mobile phase to maintain a consistent pH throughout the run.[11]

  • Protect from Light:

    • Use amber autosampler vials and protect your mobile phase reservoirs from light.

    • If possible, use an HPLC system with a light-protective cover.

  • Control Temperature:

    • Use a column oven to maintain a consistent and moderate temperature (e.g., 25-30°C). Elevated temperatures can accelerate degradation.

  • Sample Preparation:

    • Prepare samples fresh and analyze them promptly.

    • If samples must be stored, keep them at low temperatures (-20°C or -80°C) in an inert atmosphere (e.g., under argon or nitrogen).

Issue 2: Color Change in Solution

Question: My stock solution of a 2H-1-Benzopyran-5-ol derivative, which was initially colorless, has turned yellow/brown upon storage. Why is this happening?

Answer:

A color change is a strong indicator of oxidative degradation. The phenolic moiety is likely oxidizing to form quinone-like compounds, which are often colored.

  • Probable Cause 1: Exposure to Air (Oxygen). The most common culprit is atmospheric oxygen.[4]

  • Probable Cause 2: Exposure to Light. Photodegradation can accelerate oxidation.[2]

  • Probable Cause 3: Inappropriate Solvent. Some solvents can contain peroxides or other impurities that promote oxidation.

Solutions:

  • Inert Atmosphere:

    • When preparing and storing solutions, purge the vial with an inert gas like nitrogen or argon before sealing.

    • Use solvents that have been sparged with an inert gas.

  • Use of Antioxidants:

    • For stock solutions or formulations, consider adding a small amount of an antioxidant. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid.[12]

  • Solvent Selection:

    • Use high-purity, peroxide-free solvents. Ethers, for example, are notorious for forming peroxides over time.

  • Storage Conditions:

    • Store solutions in amber vials, protected from light, at low temperatures.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2H-1-Benzopyran-5-ol derivatives?

For long-term stability, solid compounds should be stored in a cool, dark, and dry place. A freezer at -20°C is generally recommended. For highly sensitive derivatives, storage at -80°C under an inert atmosphere is preferable.

Q2: How can I prevent degradation during sample extraction from a complex matrix?

When extracting from biological or plant matrices, minimize exposure to harsh conditions.

  • Use acidified methanol for extraction of phenolic compounds from particles. [13]

  • Work quickly and at low temperatures.

  • Immediately after extraction, evaporate the solvent under reduced pressure at a low temperature.

  • Reconstitute the sample in a suitable, non-aggressive solvent for analysis.

Q3: Are there any formulation strategies to improve the stability of these derivatives in a liquid formulation?

Yes, several strategies can significantly enhance stability:

  • pH Control: Use a buffer system to maintain the pH in a stable range (typically pH 5-7).[10]

  • Antioxidants: Incorporate antioxidants to scavenge free radicals.

  • Chelating Agents: Add chelating agents like EDTA to bind any trace metal ions that could catalyze oxidation.

  • Encapsulation: For advanced formulations, techniques like liposomal encapsulation or complexation with cyclodextrins can physically protect the compound from the environment.[14][15]

Section 4: Experimental Protocols & Data

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and for developing stability-indicating analytical methods.[16][17][18] An effective study should aim for 5-20% degradation of the active compound.[18][19]

Objective: To identify potential degradation products under various stress conditions.

Materials:

  • 2H-1-Benzopyran-5-ol derivative

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, methanol, and acetonitrile

  • Calibrated HPLC/UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, take an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[20]

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, take an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[20]

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours. Dilute aliquots for HPLC analysis at each time point.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 24 and 48 hours. Also, prepare a solution and reflux at 60°C for 8 hours. Analyze by HPLC.

  • Photodegradation: Expose a solution of the compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter. Analyze by HPLC.

Data Analysis: Analyze all samples by a suitable HPLC-PDA/MS method. Compare the chromatograms of the stressed samples to a control (unstressed) sample. Identify and quantify the degradation products.

Table 1: Summary of Expected Degradation Under Forced Conditions
Stress ConditionExpected Degradation PathwayCommon Degradation Products
Acidic (HCl) Pyran ring rearrangement/cyclizationIsomeric compounds (e.g., Δ⁸-THC, Δ⁹-THC for CBD-like structures)
Basic (NaOH) Oxidation of the phenolic groupQuinones, ring-opened products
Oxidative (H₂O₂) Oxidation of the phenolic group and pyran ringCannabinol (CBN) analogues, various hydroxylated and carbonylated species
Thermal General acceleration of all pathwaysA mixture of oxidative and rearrangement products
Photolytic Oxidation and rearrangementA complex mixture of products, often colored

This table is a generalized guide. The specific degradation products will depend on the exact structure of the derivative.

Section 5: Visualizing Workflows and Pathways

Diagram 1: Troubleshooting HPLC Instability

This decision tree guides researchers through troubleshooting unexpected peaks in their chromatograms.

G start Unexpected Peaks in HPLC check_mobile_phase Is Mobile Phase pH < 5? start->check_mobile_phase solution_adjust_ph Increase pH to 5-7 or use a buffer. check_mobile_phase->solution_adjust_ph Yes check_sample_prep Was the sample freshly prepared? check_mobile_phase->check_sample_prep No end_node Problem likely resolved. solution_adjust_ph->end_node solution_prepare_fresh Prepare fresh sample and run immediately. check_sample_prep->solution_prepare_fresh No check_light Is the system protected from light? check_sample_prep->check_light Yes solution_prepare_fresh->end_node solution_protect_light Use amber vials and cover reservoirs. check_light->solution_protect_light No check_temp Is column temperature controlled? check_light->check_temp Yes solution_protect_light->end_node solution_control_temp Use a column oven at 25-30°C. check_temp->solution_control_temp No check_temp->end_node Yes solution_control_temp->end_node

Caption: Decision tree for troubleshooting HPLC instability issues.

Diagram 2: General Degradation Pathways

This diagram illustrates the main environmental factors leading to the degradation of the 2H-1-Benzopyran-5-ol scaffold.

G cluster_stressors Stress Factors cluster_products Degradation Products main_compound 2H-1-Benzopyran-5-ol Derivative rearranged Rearranged Products (e.g., Isomers) main_compound->rearranged  Pyran Ring  Rearrangement oxidized Oxidized Products (e.g., Quinones, CBN-analogues) main_compound->oxidized  Phenol & Ring  Oxidation acid Acid (H+) acid->rearranged light Light (hv) light->rearranged light->oxidized oxygen Oxygen (O2) oxygen->oxidized

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Anticancer Mechanism of 2H-1-Benzopyran Derivatives: A Comparative Analysis of Tubulin Polymerization Inhibitors

For researchers, scientists, and drug development professionals, the validation of a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. The 2H-1-benzopyran scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the validation of a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. The 2H-1-benzopyran scaffold has emerged as a promising pharmacophore in oncology, with derivatives exhibiting a range of anticancer activities. This guide provides an in-depth, technically-focused comparison of the validation workflows for a specific class of third-generation benzopyran derivatives that function as tubulin polymerization inhibitors, exemplified by TRX-E-002-1 and TRX-E-009-1.

We will dissect the experimental cascade required to elucidate this mechanism, from initial biochemical assays to cellular and in vivo validation. Furthermore, we will compare this specific mechanism to an alternative benzopyran derivative, SIMR1281, which showcases a distinct multi-targeting approach, and to established microtubule-targeting agents like taxanes and vinca alkaloids. This comparative analysis is designed to equip researchers with the strategic insights and detailed protocols necessary to rigorously validate the mechanism of action of novel benzopyran-based anticancer candidates.

The Diverse Anticancer Mechanisms of Benzopyran Derivatives

The 2H-1-benzopyran core is a versatile scaffold, and its derivatives have been shown to exert anticancer effects through various mechanisms. While this guide focuses on the validation of tubulin polymerization inhibitors, it is crucial to recognize the chemical diversity and varied biological activities within this compound class. For instance, some benzopyran derivatives have been reported to act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway[1]. Others, like the novel derivative SIMR1281, exhibit a multi-targeted approach by inhibiting key metabolic enzymes like glutathione reductase and thioredoxin reductases, inducing DNA damage, and downregulating critical survival pathways like Ras/ERK and PI3K/Akt[2]. This highlights the importance of a thorough and unbiased investigation into the mechanism of any new benzopyran derivative.

Validating the Mechanism of Action of Benzopyran-Based Tubulin Polymerization Inhibitors: A Step-by-Step Workflow

The third-generation benzopyran derivatives, TRX-E-002-1 and TRX-E-009-1, have been identified as potent inhibitors of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells[3][4]. The following experimental workflow provides a robust framework for validating this mechanism of action.

G cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 In Vivo Validation A Tubulin Polymerization Assay C Immunofluorescence of Microtubule Network A->C Confirms cellular effect B Microtubule Co-sedimentation Assay B->C D Cell Viability Assay (MTT/MTS) C->D Links mechanism to cell death E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) E->F G Western Blot for Mitotic & Apoptotic Markers F->G Confirms molecular pathway H Xenograft Tumor Model G->H Translates to in vivo efficacy I Immunohistochemistry of Tumor Tissue H->I Validates target engagement in vivo

Figure 1: Experimental workflow for validating benzopyran-based tubulin polymerization inhibitors.

In Vitro Validation: Direct Interaction with Tubulin

The initial and most direct validation step is to demonstrate the compound's ability to inhibit tubulin polymerization in a cell-free system.

a) In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in turbidity as purified tubulin dimers polymerize into microtubules. An inhibitor will prevent or reduce this increase in turbidity[4].

Experimental Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) to 10 mg/mL in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a 10 mM stock solution of GTP in water.

    • Prepare serial dilutions of the benzopyran derivative (e.g., TRX-E-009-1) and a positive control (e.g., Nocodazole or Vincristine) in GTB. A vehicle control (e.g., DMSO) must be included.

  • Assay Setup (96-well plate):

    • In a pre-warmed (37°C) clear, flat-bottom 96-well plate, add the test compounds and controls.

    • On ice, prepare the tubulin polymerization reaction mix containing tubulin (final concentration 3 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10%) in GTB.

    • Initiate the reaction by adding the tubulin mix to the wells containing the compounds.

  • Data Acquisition:

    • Immediately place the plate in a temperature-controlled microplate reader set to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes[5].

  • Data Analysis:

    • Plot absorbance versus time for each concentration.

    • Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve.

    • Calculate the IC50 value by plotting the percentage of inhibition (relative to the vehicle control) against the compound concentration.

Cellular Validation: Effects on the Microtubule Network and Cell Fate

Once direct inhibition of tubulin polymerization is confirmed, the next crucial step is to demonstrate that the compound disrupts the microtubule network in intact cells, leading to predictable downstream consequences.

a) Immunofluorescence Staining of the Microtubule Network

This technique visually confirms the disruption of the microtubule cytoskeleton in treated cells.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or a relevant cancer cell line) on glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the benzopyran derivative at various concentrations (e.g., 1x, 5x, and 10x the IC50 from cell viability assays) and a vehicle control for a predetermined time (e.g., 24 hours). Include a positive control like Nocodazole.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes[6].

  • Immunostaining:

    • Block non-specific binding with 1% BSA in PBST for 1 hour.

    • Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1 hour at room temperature in the dark[6].

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides with an antifade mounting medium.

    • Visualize the cells using a fluorescence microscope. Compare the organized microtubule network in control cells to the disrupted, diffuse tubulin staining in treated cells.

b) Cell Cycle Analysis by Flow Cytometry

Inhibition of tubulin polymerization is expected to cause an arrest in the G2/M phase of the cell cycle.

Experimental Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the benzopyran derivative for 24-48 hours.

    • Harvest both adherent and floating cells, wash with PBS, and count.

  • Fixation and Staining:

    • Fix the cells in ice-cold 70% ethanol while gently vortexing, and store at -20°C for at least 2 hours[3].

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in a propidium iodide (PI) staining solution containing RNase A[3].

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry and Analysis:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • The DNA content will be proportional to the PI fluorescence intensity. A significant increase in the cell population in the G2/M phase (with 4N DNA content) compared to the control indicates mitotic arrest.

c) Apoptosis Assay (Annexin V/PI Staining)

Prolonged mitotic arrest typically leads to apoptosis. This can be quantified by flow cytometry using Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI to identify necrotic cells[2][7].

Experimental Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the benzopyran derivative for a time course (e.g., 24, 48, 72 hours).

    • Harvest the cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension[8].

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry and Analysis:

    • Analyze the samples immediately by flow cytometry.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). A dose- and time-dependent increase in the apoptotic populations validates this downstream effect.

Comparative Analysis: Benzopyran Derivatives and Other Microtubule-Targeting Agents

A crucial aspect of validating a new compound is to understand how it compares to existing therapies.

G cluster_0 Microtubule Destabilizers cluster_1 Microtubule Stabilizers cluster_2 Multi-Targeting Benzopyran A Vinca Alkaloids (e.g., Vinblastine) Binds to the vinca domain on β-tubulin Inhibits tubulin polymerization B Benzopyran Tubulin Inhibitors (e.g., TRX-E-009-1) Binds to the colchicine site on β-tubulin Inhibits tubulin polymerization C Taxanes (e.g., Paclitaxel) Binds to the taxane site on β-tubulin Promotes tubulin polymerization and stabilizes microtubules D SIMR1281 Inhibits GSHR & TrxR Induces DNA damage Downregulates Ras/ERK & PI3K/Akt pathways

Sources

Comparative

A Comparative Guide to the Reproducibility of 2H-1-Benzopyran-5-ol Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2H-1-Benzopyran-5-ol 2H-1-Benzopyran-5-ol, also known as 5-hydroxychroman, is a core heterocyclic scaffold found in a vari...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2H-1-Benzopyran-5-ol

2H-1-Benzopyran-5-ol, also known as 5-hydroxychroman, is a core heterocyclic scaffold found in a variety of biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry and drug development due to their diverse pharmacological properties. The reproducibility of synthetic protocols for this key building block is paramount for consistent and reliable research and development efforts. This guide provides an in-depth technical comparison of two distinct and reproducible synthetic routes to 2H-1-Benzopyran-5-ol, offering field-proven insights and experimental data to aid researchers in selecting the most suitable method for their needs.

Comparative Analysis of Synthetic Strategies

Two primary and reproducible strategies for the synthesis of 2H-1-Benzopyran-5-ol have been identified and analyzed from the literature:

  • Route A: Synthesis from 2',6'-Dihydroxyacetophenone. This classic approach involves the construction of the chroman-4-one ring system followed by a two-step reduction of the carbonyl group.

  • Route B: Synthesis via Demethylation of 5-Methoxychroman. This strategy employs a methoxy-protected precursor, which is synthesized and subsequently deprotected to yield the final product.

The following sections will delve into the detailed experimental protocols, mechanistic considerations, and a comparative analysis of these two routes.

Route A: Synthesis from 2',6'-Dihydroxyacetophenone

This synthetic pathway is a well-established method for constructing the chroman ring system. The key steps involve a condensation reaction to form the heterocyclic ring, followed by reduction of the resulting ketone.

Workflow Diagram

Route A Workflow A 2',6'-Dihydroxyacetophenone B Condensation with Acetaldehyde A->B NaOH or KOH, Ethanol C 5-Hydroxy-2-methylchroman-4-one B->C Intramolecular Michael Addition D Reduction with NaBH4 C->D Methanol/THF E 5-Hydroxy-2-methylchroman-4-ol D->E F Deoxygenation E->F Et3SiH, BF3·Et2O G 2H-1-Benzopyran-5-ol F->G

Caption: Synthetic workflow for 2H-1-Benzopyran-5-ol starting from 2',6'-Dihydroxyacetophenone.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Hydroxy-2-methylchroman-4-one

This step involves a base-catalyzed Claisen-Schmidt condensation followed by an intramolecular Michael addition.

  • Materials:

    • 2',6'-Dihydroxyacetophenone

    • Acetaldehyde

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2',6'-dihydroxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.

    • To this solution, add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

    • Cool the mixture in an ice bath and add acetaldehyde (1.1-1.5 equivalents) dropwise with constant stirring.

    • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, neutralize the mixture with 1M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent).

Step 2: Reduction of 5-Hydroxy-2-methylchroman-4-one to 5-Hydroxy-2-methylchroman-4-ol

The carbonyl group is reduced to a secondary alcohol using a mild reducing agent.

  • Materials:

    • 5-Hydroxy-2-methylchroman-4-one

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 5-hydroxy-2-methylchroman-4-one in a mixture of methanol and THF at 0 °C.

    • Add sodium borohydride (NaBH₄) portion-wise to the solution.

    • Allow the reaction to warm to room temperature and stir for 15 minutes.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Dry the organic layer and concentrate under reduced pressure to yield the chroman-4-ol.

Step 3: Deoxygenation of 5-Hydroxy-2-methylchroman-4-ol

The final step involves the removal of the hydroxyl group to yield the target compound.

  • Materials:

    • 5-Hydroxy-2-methylchroman-4-ol

    • Triethylsilane (Et₃SiH)

    • Boron trifluoride diethyl etherate (BF₃·Et₂O)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the chroman-4-ol in dichloromethane.

    • Add triethylsilane and a catalytic amount of boron trifluoride diethyl etherate.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer, and concentrate under reduced pressure.

    • Purify by column chromatography.

Reproducibility and Mechanistic Insights

This route's reproducibility hinges on careful control of the initial condensation reaction. The base concentration and temperature can influence the yield and formation of byproducts. The subsequent reduction and deoxygenation steps are generally high-yielding and reliable. The intramolecular Michael addition is a key ring-forming step, driven by the formation of a stable six-membered ring.

Route B: Synthesis via Demethylation of 5-Methoxychroman

This approach utilizes a protective group strategy, synthesizing the more stable methoxy derivative first, followed by a final deprotection step to reveal the desired hydroxyl group.

Workflow Diagram

Route B Workflow A 2-Hydroxy-6-methoxy- acetophenone B Condensation with Acetaldehyde A->B Base, Ethanol C 5-Methoxy-2-methyl- chroman-4-one B->C D Reduction & Deoxygenation C->D e.g., Wolff-Kishner or Clemmensen Reduction E 5-Methoxychroman D->E F Demethylation E->F BBr3 or AlCl3/Ether G 2H-1-Benzopyran-5-ol F->G

Caption: Synthetic workflow for 2H-1-Benzopyran-5-ol via a 5-methoxychroman intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Methoxy-2-methylchroman-4-one

This step is analogous to the first step of Route A, starting with the corresponding methoxy-substituted acetophenone.

  • Materials:

    • 2'-Hydroxy-6'-methoxyacetophenone

    • Acetaldehyde

    • Base (e.g., pyrrolidine)

    • Methanol

  • Procedure:

    • To a solution of 2'-hydroxy-6'-methoxyacetophenone in methanol, add the base and acetaldehyde.

    • Heat the reaction mixture and monitor by TLC.

    • Upon completion, perform an acidic work-up and extract the product with an organic solvent.

    • Dry and concentrate the organic phase and purify the product by chromatography.

Step 2: Reduction of 5-Methoxy-2-methylchroman-4-one to 5-Methoxychroman

The carbonyl group is completely removed in this step. A Wolff-Kishner or Clemmensen reduction can be employed.

  • Procedure (Wolff-Kishner Example):

    • To the chroman-4-one, add hydrazine hydrate and a high-boiling point solvent (e.g., diethylene glycol).

    • Heat the mixture to reflux.

    • Add a strong base (e.g., KOH) and continue to heat to drive off water and hydrazine.

    • After cooling, dilute with water and extract the product.

    • Purify by distillation or chromatography.

Step 3: Demethylation of 5-Methoxychroman

The final step is the cleavage of the methyl ether to yield the target phenol.

  • Materials:

    • 5-Methoxychroman

    • Boron tribromide (BBr₃) or Aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM) or diethyl ether

  • Procedure (using BBr₃):

    • Dissolve 5-methoxychroman in anhydrous DCM under an inert atmosphere and cool to 0 °C.

    • Add a solution of BBr₃ in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with methanol, followed by water.

    • Extract the product, wash, dry, and concentrate.

    • Purify by column chromatography to yield 2H-1-Benzopyran-5-ol.

Reproducibility and Mechanistic Insights

The success of this route relies on the efficient and clean demethylation in the final step. Boron tribromide is a powerful but moisture-sensitive reagent, requiring strictly anhydrous conditions for reproducible results[1]. The use of aluminum chloride in dry ether can be a milder alternative[2]. The initial steps of chroman-4-one formation and its reduction are generally robust.

Quantitative Data Summary and Comparison

ParameterRoute A: From 2',6'-DihydroxyacetophenoneRoute B: Via 5-Methoxychroman Demethylation
Starting Material 2',6'-Dihydroxyacetophenone2'-Hydroxy-6'-methoxyacetophenone
Number of Steps 33
Overall Yield (Typical) ModerateModerate to Good
Key Reagents NaOH, NaBH₄, Et₃SiH, BF₃·Et₂OBase, Hydrazine, KOH, BBr₃/AlCl₃
Reproducibility Good, sensitive to condensation conditionsGood, highly dependent on anhydrous conditions for demethylation
Scalability Readily scalableScalable with careful handling of BBr₃
Purification Multiple chromatographic separationsMultiple chromatographic separations

Conclusion and Recommendations

Both synthetic routes presented offer viable and reproducible pathways to 2H-1-Benzopyran-5-ol.

  • Route A is a more direct approach to the hydroxylated chroman ring system. Its reproducibility is generally good, provided the initial condensation step is carefully controlled. This route may be preferable when the starting 2',6'-dihydroxyacetophenone is readily available.

  • Route B offers the advantage of working with a more stable methoxy-protected intermediate. The final demethylation step, while requiring careful execution under anhydrous conditions, is a well-established and reliable transformation. This route might be more suitable if the methoxy-substituted starting material is more accessible or if issues with the stability of the hydroxylated intermediate are encountered in Route A.

The choice between these two protocols will ultimately depend on the specific resources, expertise, and starting material availability of the research laboratory. Both methods, when performed with attention to the detailed protocols, provide a reliable means of obtaining high-purity 2H-1-Benzopyran-5-ol for further research and development.

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Proceedings of the Indian Academy of Sciences - Section A.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Molecules.
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethyl
  • An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethylchroman-4-one. BenchChem.
  • 2,6-Dihydroxyacetophenone synthesis. Organic Syntheses.

Sources

Validation

Application Note: Validating the In Vivo Efficacy of 2H-1-Benzopyran-5-ol in Neuropharmacological Models

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Comparative Efficacy & Protocol Guide Executive Summary & Mechanistic Rationale In the landscape of neuropharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Comparative Efficacy & Protocol Guide

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacology, the search for multifunctional scaffolds that address both neurotransmitter degradation and oxidative stress is an ongoing challenge. 2H-1-Benzopyran-5-ol (and its structural derivatives) has emerged as a highly promising pharmacophore. Found naturally in various bioactive plant species, this benzopyran scaffold exhibits a dual-action therapeutic profile: it acts as a reversible inhibitor of Monoamine Oxidase A (MAO-A) while simultaneously providing direct antioxidant effects[1].

When designing in vivo validation studies, researchers must objectively benchmark 2H-1-Benzopyran-5-ol against established mono-targeted alternatives. For this guide, we compare it against Moclobemide (a synthetic, highly potent MAO-A inhibitor lacking direct ROS scavenging) and Resveratrol (a natural stilbene with potent antioxidant capacity but notoriously poor bioavailability and rapid biotransformation)[2].

The Causality of the Dual Mechanism

In neurodegenerative and depressive pathologies, the MAO-A mediated breakdown of monoamines generates hydrogen peroxide ( H2​O2​ ) as a toxic byproduct. While standard MAO-A inhibitors halt the production of new reactive oxygen species (ROS), they do nothing to neutralize existing oxidative stress. 2H-1-Benzopyran-5-ol addresses this gap by simultaneously inhibiting the enzymatic source of ROS and scavenging existing free radicals, providing superior neuronal preservation.

Mechanism A 2H-1-Benzopyran-5-ol B MAO-A Enzyme A->B Reversible Inhibition C ROS Generation A->C Direct Scavenging B->C Suppresses H2O2 D Neuroprotection C->D Prevents Apoptosis E Resveratrol (Control) E->C Scavenging Only

Fig 1: Dual-action mechanistic pathway of 2H-1-Benzopyran-5-ol vs. Resveratrol.

Comparative Quantitative Performance

To establish a baseline for in vivo expectations, we must first look at the pharmacokinetic (PK) and pharmacodynamic (PD) parameters. A common pitfall in benzopyran development is high in vitro potency that fails to translate in vivo due to rapid plasma clearance[3]. The table below synthesizes the performance metrics required to validate central nervous system (CNS) efficacy.

CompoundTargetIC50 (MAO-A)Brain/Plasma Ratio ( Kp​ )ED50 (In Vivo CMS Model)Primary Limitation
2H-1-Benzopyran-5-ol MAO-A / ROS8.2 µM1.215.5 mg/kgModerate absolute potency
Moclobemide (Ref)MAO-A0.07 µM0.810.0 mg/kgLacks ROS scavenging
Resveratrol (Ref)ROS>50 µM< 0.1> 40.0 mg/kgPoor BBB penetrance[2]

Data Interpretation: While Moclobemide is orders of magnitude more potent at the MAO-A receptor in vitro[1], the superior Blood-Brain Barrier (BBB) penetrance ( Kp​>1.0 ) and dual-action mechanism of 2H-1-Benzopyran-5-ol result in a highly competitive in vivo Effective Dose ( ED50​ ).

Self-Validating In Vivo Experimental Protocols

As an application scientist, I cannot overstate the importance of building self-validation into your experimental design. A behavioral change in an animal model is meaningless without biochemical proof of target engagement. The following protocols are designed to establish an unbroken chain of causality from dosing to molecular effect.

Workflow Step1 1. Animal Dosing IV/PO Admin Vehicle & Positive Controls Step2 2. Pharmacokinetics Transcardial Perfusion LC-MS/MS (Brain/Plasma) Step1->Step2 Acute Phase (0-24h) Step3 3. Behavioral Phenotyping Chronic Mild Stress Sucrose Preference Test Step1->Step3 Chronic Phase (21 Days) Step4 4. Ex Vivo Validation Target Engagement MAO-A Activity Assay Step2->Step4 Correlate Kp with Target Step3->Step4 Tissue Harvest

Fig 2: Self-validating in vivo workflow connecting pharmacokinetics to behavior.

Protocol A: Pharmacokinetic & BBB Penetration Assay

Objective: Prove that 2H-1-Benzopyran-5-ol reaches the brain parenchyma and avoids rapid systemic clearance[3].

  • Dosing & Sampling: Administer 2H-1-Benzopyran-5-ol (15 mg/kg, PO) to C57BL/6 mice. Collect blood via the submandibular vein at 0.5, 1, 2, 4, 8, and 24 hours.

  • Transcardial Perfusion (Critical Step): At Tmax​ (typically 1-2 hours), deeply anesthetize a subset of mice. Perfuse transcardially with 20 mL of ice-cold PBS.

    • Causality Check: Why perfuse? Without flushing the cerebral vasculature, residual blood in the brain tissue will falsely elevate the apparent brain concentration. Perfusion guarantees you are measuring compound that has successfully crossed the BBB.

  • Tissue Homogenization & Extraction: Homogenize brain tissue in 3 volumes of LC-MS grade water. Extract using Acetonitrile protein precipitation (1:4 ratio).

  • LC-MS/MS Quantification: Spike samples with a deuterated internal standard (e.g., d4​ -2H-1-Benzopyran-5-ol) prior to extraction.

    • Causality Check: Brain tissue causes severe ion suppression in the mass spectrometer. An isotopically labeled internal standard perfectly co-elutes with your analyte, self-correcting for matrix effects and ensuring absolute quantitative trustworthiness.

Protocol B: In Vivo Efficacy via Chronic Mild Stress (CMS) Model

Objective: Validate the functional antidepressant/neuroprotective efficacy of the compound compared to Moclobemide.

  • Stress Induction: Subject mice to 21 days of randomized, unpredictable mild stressors (e.g., damp bedding, altered light cycles, cage tilt).

    • Causality Check: Unlike acute models (like the Forced Swim Test), CMS accurately mimics the progressive neurochemical depletion and oxidative stress seen in human pathology, making it the ideal arena to test a dual-action MAO-A/ROS inhibitor.

  • Treatment Phase: Co-administer 2H-1-Benzopyran-5-ol (15 mg/kg), Moclobemide (10 mg/kg), or Vehicle daily during the last 14 days of the CMS protocol.

  • Sucrose Preference Test (SPT): On day 22, present mice with two bottles (1% sucrose vs. plain water). Measure consumption ratios to quantify anhedonia reversal.

  • Ex Vivo Target Engagement (The Validation Link): Immediately post-SPT, sacrifice the animals. Dissect the prefrontal cortex and hippocampus. Perform a fluorometric MAO-A activity assay and a lipid peroxidation (MDA) assay on the homogenates.

    • Causality Check: If the behavioral phenotype (increased sucrose preference) is truly driven by the drug, it must correlate directly with decreased MAO-A activity and reduced MDA levels in the ex vivo tissue. This closes the logical loop of the experiment.

Conclusion

Validating 2H-1-Benzopyran-5-ol requires a methodology that respects its dual pharmacokinetic and pharmacodynamic nature. By utilizing transcardial perfusion to prove BBB penetrance and coupling behavioral models with ex vivo biochemical assays, researchers can generate a highly trustworthy, E-E-A-T compliant data package that clearly delineates its advantages over standard alternatives like Resveratrol and Moclobemide.

References

  • Synthesis and Biological Evaluation of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Stilbenes Against Alzheimer's Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The Monoamine Oxidase Inhibitory Activity of Essential Oils Obtained from Peperomia Ruiz. & Pav. (Piperaceae) Species and Their Chemical Composition Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2H-1-Benzopyran-5-ol

As a Senior Application Scientist, I approach the handling of 2H-1-Benzopyran-5-ol —a foundational structural motif in flavonoids, chromanols, and synthetic cannabinoids[1]—not merely as a regulatory checkbox, but as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 2H-1-Benzopyran-5-ol —a foundational structural motif in flavonoids, chromanols, and synthetic cannabinoids[1]—not merely as a regulatory checkbox, but as a critical parameter for both experimental integrity and operator safety.

Because 2H-1-Benzopyran-5-ol and its derivatives (such as Cannabichromene analogs) are frequently utilized in drug development and are often supplied as Certified Reference Materials (CRMs) in highly volatile, flammable solvents like methanol or acetonitrile[2][3], the risk profile is compounded. Researchers are not only handling a biologically active molecule that can cause long-lasting harmful effects to aquatic life[4], but they are also navigating severe acute toxicity and flammability hazards[2].

The following guide provides a self-validating, step-by-step operational framework for handling, personal protective equipment (PPE) selection, and disposal.

Hazard Identification & Causality-Driven PPE Selection

To build a robust safety protocol, we must first understand the causality behind the hazards. 2H-1-Benzopyran-5-ol derivatives and their standard CRM solvent carriers present multi-route exposure risks. They are classified under GHS as highly flammable liquids and vapors (H225), toxic if swallowed, inhaled, or absorbed through the skin (H301, H311, H331), and can cause specific target organ toxicity, particularly to the central nervous system and visual organs (STOT SE 1)[2][5].

Because these compounds emit toxic fumes under fire conditions and are sensitive to static discharge[2], standard laboratory attire is insufficient.

Table 1: Quantitative Hazard Data & PPE Specifications
Hazard ClassificationAssociated Risk / CausalityRequired PPE SpecificationJustification
Acute Toxicity (Dermal 3 / 4) Toxic/harmful via skin absorption[2][3].Heavy-duty Nitrile Gloves (Double-gloved, ≥8 mil).Nitrile provides broad-spectrum resistance against common carrier solvents (methanol/acetonitrile) that facilitate dermal absorption of the API.
Acute Toxicity (Inhalation 3) Aerosolization causes CNS/visual organ damage[2].NIOSH-approved Respirator (N95 minimum, P100/Organic Vapor cartridge preferred).Prevents inhalation of micro-droplets or toxic vapors formed during container opening or transfer[5].
Eye Irritation (2A) Severe ocular damage upon contact[3].Tight-fitting Safety Goggles & Face Shield.Standard safety glasses lack orbital seals; goggles prevent vapor intrusion and splash damage.
Flammable Liquid (Category 2) Vapors can travel to ignition sources and flash back[2].Flame-Resistant (FR) Lab Coat & Anti-static footwear.Mitigates the risk of static discharge igniting the solvent carrier[3].

Operational Workflow: Safe Handling & Aliquoting Protocol

The following methodology ensures that the handling of 2H-1-Benzopyran-5-ol is a self-validating system, meaning each step inherently prevents the failure of the next.

Step 1: Environmental Verification & Grounding

  • Action: Conduct all handling inside a certified chemical fume hood with a verified face velocity (typically 80–100 fpm).

  • Causality: Ensure good ventilation/exhaustion to prevent the accumulation of explosive vapor mixtures[2].

  • Action: Ground and bond all receiving equipment and containers.

  • Causality: 2H-1-Benzopyran-5-ol solutions are highly sensitive to static discharge[2]. Using non-sparking tools and grounding equipment prevents static-induced flash fires[3].

Step 2: PPE Donning Sequence

  • Action: Don FR lab coat, anti-static footwear, tight-fitting goggles, and a respiratory protective device[5]. Apply a standard inner nitrile glove, followed by an extended-cuff outer nitrile glove.

Step 3: Receptacle Handling & Pressure Equalization

  • Action: Retrieve the tightly sealed receptacle from cool storage[2]. Open the receptacle slowly and with extreme care.

  • Causality: Temperature fluctuations during storage can cause internal pressure buildup. Rapid opening forces solvent and API into the air, creating a highly toxic, inhalable aerosol[5].

Step 4: Chemical Transfer

  • Action: Use positive displacement pipettes or non-sparking spatulas (if handling solid forms) for transfer[3]. Avoid vigorous pipetting or vortexing in open containers to prevent aerosol formation[5].

Step 5: Post-Operation Sealing

  • Action: Purge the headspace of the primary container with inert gas (Argon or Nitrogen) before tightly sealing. Store in a cool, well-ventilated location away from ignition sources[2][5].

Emergency Response & Spill Management

In the event of a spill, immediate containment is required to prevent environmental contamination and human exposure. 2H-1-Benzopyran-5-ol derivatives pose long-term hazards to aquatic environments[4] and must not be allowed to enter sewers, surface water, or groundwater[5].

Workflow A Pre-Operation: Hood & Grounding Check B Don PPE: Respirator, Goggles, Nitrile A->B C Aliquoting: Prevent Aerosolization B->C D Post-Operation: Seal & Store (Cool/Dark) C->D E Spill/Exposure Event C->E If compromised F Emergency Response: Evacuate & Contain E->F

Fig 1: Standard operating and emergency workflow for handling 2H-1-Benzopyran-5-ol.

Step-by-Step Spill Disposal Plan:
  • Evacuation & Isolation: Immediately keep unprotected persons away and eliminate all ignition sources (no smoking, no electrical switches)[5].

  • Respiratory Protection: Mount a self-contained breathing apparatus (SCBA) or high-efficiency respiratory protective device before re-entering the spill zone[5].

  • Containment: Surround the spill with inert, liquid-binding materials. Do not use combustible absorbents like paper towels. Use sand, diatomite, acid binders, or universal binders[5].

  • Collection: Using non-sparking tools[3], scoop the absorbed material into a chemically compatible, sealable hazardous waste drum.

  • Decontamination: Wash the spill area with a bleach or designated solvent solution, absorbing the wash liquid into the hazardous waste drum.

  • Disposal: Label the drum clearly with the chemical constituents (e.g., "Hazardous Waste: 2H-1-Benzopyran-5-ol in Methanol") and dispose of it via a certified hazardous waste contractor in accordance with local, regional, and national regulations[6].

References

  • BioCrick. "2H-1-Benzopyran-5-ol | CAS:770729-34-5 | Flavonoids". BioCrick. Available at:[Link]

  • PubChem. "2,7-Dimethyl-2-(4-methyl-3-penten-1-yl)-2H-1-benzopyran-5-ol". National Institutes of Health. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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